molecular formula C9H9IO2 B1588537 Methyl 4-Iodophenylacetate CAS No. 63349-52-0

Methyl 4-Iodophenylacetate

Cat. No.: B1588537
CAS No.: 63349-52-0
M. Wt: 276.07 g/mol
InChI Key: IYIVBGQBEMSRLO-UHFFFAOYSA-N
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Description

Methyl 4-Iodophenylacetate is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIVBGQBEMSRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439006
Record name Methyl 4-Iodophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63349-52-0
Record name Methyl 4-Iodophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-Iodophenylacetate: A Strategic Building Block for Divergent Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of Methyl 4-Iodophenylacetate in drug discovery.

CAS Number: 63349-52-0 Formula: C


H

IO

Molecular Weight: 276.07 g/mol

Executive Summary

This compound represents a high-value "bifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two functional handles:

  • The Aryl Iodide (C–I): A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), allowing for rapid expansion of chemical space (Fragment Growing).

  • The Methyl Ester (–COOMe): A masked carboxylic acid that modulates lipophilicity (LogP) during early screening and serves as a precursor for amides, alcohols, or heterocycles (e.g., oxadiazoles) in later optimization stages.

This guide outlines the specific protocols for utilizing this building block to generate bioactive scaffolds, specifically highlighting its role in the synthesis of HDAC inhibitors and OLED materials .

Chemical Profile & Structural Advantages[1][2]

The "Iodine Advantage" in Cross-Coupling

Unlike its bromo- or chloro-analogs, the iodo-substituent in this compound possesses a weaker C–X bond strength (~65 kcal/mol vs. ~81 kcal/mol for C–Br). This results in:

  • Faster Oxidative Addition: The rate-determining step in many Pd-catalyzed cycles is accelerated, allowing the use of milder conditions (lower temperatures, lower catalyst loading).

  • Selectivity: In poly-halogenated systems, the iodine can be engaged selectively while leaving bromo- or chloro-substituents intact for subsequent functionalization.

Physical Properties Table
PropertyValueRelevance to Drug Discovery
Appearance White to light yellow solid/liquid (low MP)Easy handling compared to volatile liquids.
Boiling Point ~280°C (Predicted)Stable under high-thermal reaction conditions (e.g., microwave synthesis).
Solubility Soluble in MeOH, DCM, DMSOCompatible with standard screening formats and lipophilic reactions.
LogP ~2.9Moderate lipophilicity; ester hydrolysis lowers LogP to ~1.6 (Acid).

Synthetic Utility & Experimental Protocols

The following workflows demonstrate the divergent synthesis capabilities of this building block.

Workflow A: The Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This reaction is the primary method for installing biaryl motifs, common in kinase inhibitors and receptor antagonists.

Protocol:

  • Reagents: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl

    
     (3-5 mol%), K
    
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent System: 1,4-Dioxane/Water (4:1 v/v).

  • Conditions: Degas solvents with N

    
    . Heat at 80°C for 4–12 hours.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Mechanistic Insight: The electron-withdrawing ester group at the benzylic position slightly deactivates the ring but does not significantly hamper the oxidative addition of the Pd(0) species into the C–I bond.

Workflow B: The Heck Reaction (Cinnamate Derivatives)

Used to synthesize extended conjugated systems, such as those found in HDAC inhibitors (e.g., Panobinostat analogs).

Protocol:

  • Reagents: this compound (1.0 equiv), n-Butyl acrylate (1.5 equiv), Pd(OAc)

    
     (5 mol%), P(o-tol)
    
    
    
    (10 mol%), Et
    
    
    N (2.5 equiv).
  • Solvent: DMF or DMA (Anhydrous).

  • Conditions: 100°C–110°C sealed tube for 16 hours.

  • Note: The iodine leaving group is critical here; the corresponding bromide often requires higher temperatures (140°C+) which can degrade the ester moiety.

Workflow C: Hydrazinolysis (1,3,4-Oxadiazole Formation)

The ester group can be directly converted into a 1,3,4-oxadiazole core, a stable bioisostere for amides and esters.

Protocol:

  • Step 1: React this compound with Hydrazine hydrate (excess) in EtOH at reflux to form the hydrazide.

  • Step 2: Cyclization with a carboxylic acid equivalent (e.g., orthoesters or via coupling agents like POCl

    
    ) yields the oxadiazole ring.
    

Case Study: Synthesis of HDAC Inhibitors

A prominent application of this building block is in the development of Histone Deacetylase (HDAC) inhibitors, specifically those containing 1,3,4-oxadiazole zinc-binding groups.

The Pathway: Researchers utilize the methyl ester to generate the oxadiazole "cap" or "linker" region, while the aryl iodide is coupled via Heck reaction to a zinc-binding group (ZBG) precursor.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the transformation of this compound into three distinct pharmacological scaffolds.

DivergentSynthesis Figure 1: Divergent synthesis pathways from this compound. Start This compound (CAS: 63349-52-0) Suzuki Biaryl Scaffolds (Kinase Inhibitors) Start->Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Heck Cinnamate Derivatives (HDAC Inhibitors) Start->Heck Heck Reaction (Acrylates, Pd(II)) Hydrazine Phenylacetic Hydrazide Start->Hydrazine N2H4·H2O Reflux Oxadiazole 1,3,4-Oxadiazole Core (Amide Bioisostere) Hydrazine->Oxadiazole Cyclization (R-COOH, POCl3)

Figure 1: Divergent synthesis pathways transforming the core scaffold into Biaryls, Cinnamates, and Oxadiazoles.

Synthesis of the Building Block

If the compound is not commercially available in the desired quantity, it can be synthesized rapidly from 4-iodophenylacetic acid.

Reaction: Fisher Esterification



Procedure:

  • Dissolve 4-iodophenylacetic acid (10 g) in dry Methanol (100 mL).

  • Add catalytic conc. H

    
    SO
    
    
    
    (0.5 mL) or generate HCl in situ using Acetyl Chloride (1.0 equiv).
  • Reflux for 3 hours. Monitor by TLC (the ester is less polar than the acid).

  • Concentrate in vacuo. Redissolve in Et

    
    O, wash with sat. NaHCO
    
    
    
    (to remove unreacted acid).
  • Dry and concentrate to yield the methyl ester (typically >95% yield).

Safety & Handling

Signal Word: Warning

  • Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Light sensitive (iodides can liberate I

    
     upon prolonged exposure to light; store in amber vials).
    
  • Disposal: Halogenated organic waste streams.

References

  • Valente, C., et al. (2012). PEPPSI-Type Palladium-NHC Complexes: Synthesis, Characterization, and Catalytic Activity in the Suzuki-Miyaura Coupling.
  • Giannini, G., et al. (2012). 1,3,4-Oxadiazole-Containing Histone Deacetylase Inhibitors: Anticancer Activities in Cancer Cells. Journal of Medicinal Chemistry.
  • PubChem. (2025).[1][2] Methyl 2-(4-iodophenyl)acetate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Conditions. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Methyl 4-Iodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of Methyl 4-Iodophenylacetate

This compound is a versatile bifunctional organic compound, serving as a pivotal building block in medicinal chemistry and materials science. Its structure, featuring a reactive aryl-iodide bond and a modifiable ester group, offers two distinct points for chemical elaboration. The iodine atom, positioned para to the acetate side chain, is an excellent leaving group, making the aromatic ring highly susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Simultaneously, the methyl ester provides a handle for hydrolysis, reduction, or amidation, allowing for further diversification of the molecular scaffold.

This guide provides a comprehensive exploration of the core reactivity of this compound. It is designed for researchers and drug development professionals, offering not just protocols, but a deeper understanding of the mechanistic principles that govern its transformations. By explaining the causality behind experimental choices, this document aims to empower scientists to rationally design synthetic routes and troubleshoot complex chemical transformations involving this valuable intermediate.

Chemical Identity and Physicochemical Properties

The utility of any chemical reagent begins with a fundamental understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent choices, and reaction setup.

PropertyValue
IUPAC Name methyl 2-(4-iodophenyl)acetate
Synonyms This compound, 4-Iodophenylacetic acid methyl ester
CAS Number 63349-52-0[1]
Molecular Formula C₉H₉IO₂[1]
Molecular Weight 276.07 g/mol [1]
Appearance White crystalline solid[2]
Solubility Soluble in organic solvents like ethanol, acetone, and dichloromethane[2]
Storage Store in a cool, dry place away from direct sunlight[2]

The Core Reactivity Profile: A Tale of Two Functional Groups

The reactivity of this compound is dominated by the interplay between the aryl-iodide bond and the methyl ester. The C(sp²)-I bond is the primary site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

The iodine atom makes this compound an exceptionally reactive substrate for palladium-catalyzed reactions. The C-I bond is weaker than C-Br or C-Cl bonds, facilitating oxidative addition to the Pd(0) catalyst, often under mild conditions.[3][4] This high reactivity is a key advantage in complex molecule synthesis where delicate functional groups must be preserved.

The Suzuki-Miyaura reaction, which forges a bond between an aryl halide and an organoboron species, is arguably the most widely used cross-coupling reaction.[5] For this compound, this reaction provides a direct and efficient route to synthesize biaryl compounds, which are prevalent motifs in pharmaceuticals.[6]

Causality in Experimental Design:

  • Catalyst: A Pd(0) source is essential. While Pd(PPh₃)₄ can be used, more advanced catalysts or pre-catalysts are often employed for higher efficiency.[7]

  • Base: A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid via the formation of a more nucleophilic boronate species, which then participates in transmetalation.[7][8]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is common. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol).

  • Add a suitable base, for example, potassium carbonate (2.0 mmol).[8]

  • Add a solvent system, such as a 4:1 mixture of toluene and water (10 mL).

  • Heat the mixture with vigorous stirring to 80-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-([1,1'-biphenyl]-4-yl)acetate.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-I(L₂) Pd0->OxAdd Ar-I Transmetalation Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Ar'B(OH)₂ Base RedElim Reductive Elimination Ar-Ar' Transmetalation->RedElim RedElim->Pd0 Product Methyl 2-([1,1'-biphenyl]-4-yl)acetate RedElim->Product ArylIodide This compound ArylIodide->OxAdd BoronicAcid Phenylboronic Acid BoronicAcid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

The Heck reaction couples aryl halides with alkenes, providing a powerful method for the synthesis of substituted olefins.[9][10] When this compound is used, this reaction allows for the introduction of a vinyl group, which can be a precursor for many other functional groups.

Causality in Experimental Design:

  • Catalyst: Palladium acetate, Pd(OAc)₂, is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[11]

  • Base: An organic base like triethylamine (Et₃N) is typically used. It serves both to neutralize the HI generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst in the final step of the cycle.[10]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are often used to dissolve the reactants and catalyst.[12]

Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate

  • In a Schlenk tube, combine this compound (1.0 mmol), methyl acrylate (1.5 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol).

  • Add a polar aprotic solvent such as acetonitrile (5 mL).

  • Add triethylamine (1.5 mmol) as the base.[10]

  • Seal the tube and heat the reaction mixture to 80-100 °C for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic phase, concentrate, and purify the product by column chromatography to yield methyl (E)-3-(4-(2-methoxy-2-oxoethyl)phenyl)acrylate.

Diagram: Heck Coupling Workflow

Heck_Workflow Start Start: Reactants & Catalyst Reactants This compound + Methyl Acrylate + Pd(OAc)₂ + Ligand Start->Reactants SolventBase Add Solvent (ACN) & Base (Et₃N) Reactants->SolventBase Heating Heat Reaction (80-100 °C) SolventBase->Heating Monitoring Monitor Progress (TLC / GC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification End End: Purified Product Purification->End

Caption: Step-by-step workflow for a typical Heck coupling experiment.

The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne.[3][13] This reaction is invaluable for creating aryl alkynes, which are key components in natural products, pharmaceuticals, and conjugated organic materials.[13] The use of this compound in this reaction directly leads to functionalized phenylacetylene derivatives.

Causality in Experimental Design:

  • Dual Catalyst System: The reaction classically employs a palladium catalyst (for the main cycle) and a copper(I) co-catalyst (typically CuI).[14] The copper salt reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.[15]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves to deprotonate the terminal alkyne and neutralize the resulting hydroiodic acid.[15]

  • Solvent: The reaction is often run in the amine base itself as the solvent or in a co-solvent like THF or DMF.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a flask containing a magnetic stir bar, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.015 mmol), and copper(I) iodide (0.03 mmol).[14]

  • Evacuate the flask and backfill with an inert gas (e.g., argon).

  • Add an anhydrous solvent such as THF (10 mL) followed by an amine base like triethylamine (2.0 mmol).

  • Add phenylacetylene (1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC until the starting aryl iodide is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with dilute aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford methyl 2-(4-(phenylethynyl)phenyl)acetate.

Diagram: Sonogashira Dual Catalytic Cycle

Sonogashira_Cycles Sonogashira Coupling Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Ar-I Transmetalation Ar-Pd(II)-C≡CR(L₂) OxAdd->Transmetalation Cu-C≡CR Transmetalation->Pd0 Reductive Elimination (forms Ar-C≡CR) Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide + CuI, Base CuI CuI CuAcetylide->Transmetalation Transmetalation Step CuAcetylide->Alkyne + HI Base Base (e.g., Et₃N)

Caption: Interlinked catalytic cycles in the Sonogashira reaction.

Reactions of the Ester Functional Group

While the C-I bond is often the primary focus, the methyl ester moiety offers a secondary site for synthetic manipulation, adding another layer of versatility.

Base-mediated hydrolysis, or saponification, is a straightforward method to convert the methyl ester into the corresponding carboxylic acid. This transformation is often a necessary step in drug synthesis to improve aqueous solubility or to enable further coupling reactions (e.g., amide bond formation).

Experimental Protocol: Hydrolysis of this compound

  • Dissolve this compound (1.0 mmol) in a mixture of methanol (5 mL) and water (2 mL).

  • Add an aqueous solution of a strong base, such as sodium hydroxide (1.5 mmol in 1 mL water).

  • Stir the mixture at room temperature or with gentle heating (50 °C) for 1-3 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with dilute hydrochloric acid.

  • The carboxylic acid product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-iodophenylacetic acid.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands out as a strategically important building block in modern organic synthesis. Its reactivity is characterized by a reliable and predictable set of transformations centered on its two key functional groups. The aryl-iodide bond provides a gateway to the powerful world of palladium-catalyzed cross-coupling chemistry, enabling the efficient construction of complex molecular architectures. Simultaneously, the ester group allows for fundamental organic transformations, further expanding the synthetic possibilities. The insights and protocols detailed in this guide underscore the compound's value and provide a framework for its effective application in research, discovery, and development.

References

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents. Google Patents.
  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents. Google Patents.
  • 4-IODPHENYLACETIC ACID METHYL ESTER - ChemBK . ChemBK. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI . MDPI. Available at: [Link]

  • Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... - ResearchGate . ResearchGate. Available at: [Link]

  • Sonogashira coupling - YouTube . YouTube. Available at: [Link]

  • A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • 4-IODPHENYLACETIC ACID METHYL ESTER(CAS# 63349-52-0 ) - angenechemical.com . Angene Chemical. Available at: [Link]

  • Sonogashira coupling - Wikipedia . Wikipedia. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH . National Institutes of Health. Available at: [Link]

  • Heck arylation of methyl vinyl ketone with phenyl iodides - ResearchGate . ResearchGate. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube . YouTube. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I - KPU Pressbooks . KPU Pressbooks. Available at: [Link]

  • 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction - ResearchGate . ResearchGate. Available at: [Link]

  • CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate - Google Patents. Google Patents.
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed . PubMed. Available at: [Link]

  • Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate . MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a - ResearchGate . ResearchGate. Available at: [Link]

  • Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercatio . Wiley Online Library. Available at: [Link]

  • Methyl iodoacetate - Chemical & Physical Properties by Cheméo . Cheméo. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Methyl 4-iodobenzoate - Wikipedia . Wikipedia. Available at: [Link]

  • Heck coupling reaction of iodobenzene with methyl acrylate. - ResearchGate . ResearchGate. Available at: [Link]

  • 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference) - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents - Frontiers . Frontiers. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI . MDPI. Available at: [Link]

  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications . Available at: [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo - ChemRxiv . ChemRxiv. Available at: [Link]

  • 11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

Sources

CAS number 63349-52-0 properties and uses

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-Iodophenylacetate (CAS 63349-52-0): Technical Profile and Synthetic Utility in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Pharmaceutical Researchers

Executive Summary

This compound (CAS 63349-52-0) is a specialized aryl iodide building block critical to the synthesis of complex biaryl scaffolds in medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, it serves as a linchpin intermediate in the development of Dual-Pharmacology therapeutics, specifically Muscarinic Antagonist-Beta Agonists (MABAs) for the treatment of Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Its value lies in its bifunctional nature: the aryl iodide moiety provides a high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck), while the methyl ester offers a protected carboxylate amenable to subsequent hydrolysis or reduction. This guide details its physicochemical properties, synthetic protocols, and strategic application in modern drug discovery.

Chemical & Physical Characterization

Table 1: Physicochemical Identity Card

PropertyData
Chemical Name This compound
Synonyms 4-Iodophenylacetic acid methyl ester; Methyl 2-(4-iodophenyl)acetate
CAS Number 63349-52-0
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance White to off-white crystalline solid or low-melting solid
Melting Point 28–32 °C (Low melting point requires temperature-controlled storage)
Boiling Point ~295 °C (Predicted)
Solubility Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in water
Reactivity Hazards Light-sensitive (iodide instability); Moisture-sensitive (ester hydrolysis)

Synthetic Utility & Mechanism of Action (Chemical)

In the context of drug design, the "Mechanism of Action" of an intermediate refers to its chemoselectivity. CAS 63349-52-0 acts as a bifunctional electrophile .

A. The Aryl Iodide Handle (C–I Bond)

The iodine atom at the para-position is an excellent leaving group for transition-metal catalyzed reactions. It is significantly more reactive than the corresponding bromide or chloride, allowing for oxidative addition to Pd(0) species under milder conditions.

  • Key Application: Suzuki-Miyaura Coupling . Reaction with aryl boronic acids yields 4-substituted phenylacetic acid derivatives , a structural motif found in various anti-inflammatory and respiratory drugs.

B. The Methyl Ester Handle (–COOCH₃)

The ester group serves two roles:

  • Protecting Group: It masks the acidic carboxylic acid during basic coupling conditions (e.g., using K₂CO₃ in Suzuki coupling).

  • Synthetic Pivot: Post-coupling, it can be hydrolyzed to the free acid (for receptor binding) or reduced to an alcohol/aldehyde for chain extension.

Case Study: Application in Respiratory Therapeutics (MABAs)

Research into biphenyl derivatives for treating pulmonary disorders has heavily utilized CAS 63349-52-0.

The Therapeutic Goal: To create a single molecule that acts as both a


-adrenergic agonist  (bronchodilation) and a muscarinic antagonist  (preventing constriction). This "dual-pharmacology" approach simplifies dosing for COPD patients.

The Synthetic Strategy: Researchers utilize this compound to construct the biaryl linker that connects the muscarinic pharmacophore to the adrenergic pharmacophore.

Workflow Visualization: The following diagram illustrates how CAS 63349-52-0 bridges the gap between raw materials and complex drug candidates.

G Start 4-Iodophenylacetic Acid Intermediate This compound (CAS 63349-52-0) Start->Intermediate Esterification (MeOH/HCl) Coupling Pd-Catalyzed Suzuki Coupling Intermediate->Coupling + Aryl Boronic Acid Biaryl Biaryl Ester Intermediate Coupling->Biaryl C-C Bond Formation Drug Dual-Pharmacology MABA Candidate Biaryl->Drug Hydrolysis & Linker Attachment

Figure 1: Strategic role of CAS 63349-52-0 in synthesizing biaryl scaffolds for respiratory therapeutics.[1]

Experimental Protocols

These protocols are designed for reproducibility and high purity.

Protocol A: Synthesis of this compound

Source: Adapted from Preparation 38 in US Patent 7,569,586 B2.

Objective: Quantitative conversion of acid to ester without column chromatography.

  • Reagents:

    • 4-Iodophenylacetic acid (5.0 g, 19.1 mmol)[1][2][3][4]

    • Methanol (MeOH, anhydrous, 200 mL)

    • 4N HCl in Dioxane (10 mL)

  • Procedure:

    • Charge a 500 mL round-bottom flask with 4-iodophenylacetic acid and MeOH. Stir until dissolved.

    • Add 4N HCl in Dioxane dropwise.

    • Stir the reaction mixture at 20–25 °C for 24 hours . (Note: Room temperature prevents iodine liberation).

    • Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1][5][6][7][8]

    • Remove solvent under reduced pressure (rotary evaporator).

  • Workup:

    • The residue is typically a pure solid/oil. If acidic traces remain, dissolve in EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Expected Yield: ~5.17 g (98%).

Protocol B: Quality Control (HPLC Method)

Objective: Purity determination for batch release.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 235 nm (Aryl iodide absorption) and 254 nm
Retention Time Expect elution ~8-10 min (Moderately non-polar)

Safety & Toxicology

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Light Sensitivity: The C–I bond is photolabile. Store in amber vials wrapped in foil.

  • Temperature: Due to its low melting point (~30 °C), store in a refrigerator (2–8 °C) to prevent melting and re-solidification, which can degrade crystal form.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which will hydrolyze the ester).

References

  • US Patent 7,569,586 B2 . Biphenyl derivatives. Mammen, M., et al. (Theravance Inc.). Preparation 19/38.

  • US Patent Application 2004/0167167 A1 . Biphenyl derivatives. Mammen, M., et al.

  • BenchChem Technical Guide . Comparative Guide to HPLC Analysis for Purity Determination of Substituted Phenyl Acetates. (2025).

  • Ambeed Product Analysis . 63349-52-0 this compound Analytical Data.

Sources

The Strategic Role of Methyl 4-Iodophenylacetate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 4-iodophenylacetate has emerged as a pivotal building block, offering a versatile scaffold for the construction of a diverse array of pharmacologically active molecules. Its unique structural features—a reactive aryl iodide, a modifiable ester group, and a phenylacetic acid precursor—position it as a cornerstone in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other key medicinal compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, detailing field-proven synthetic protocols, mechanistic insights, and practical considerations for its use in medicinal chemistry.

Introduction: The Strategic Advantage of this compound

This compound is more than a simple chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its value lies in the convergence of three key functionalities:

  • The Aryl Iodide Moiety: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions. This high reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, a critical factor in the synthesis of complex molecules with sensitive functional groups. The preference for aryl iodides over bromides or chlorides stems from the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions.[1][2]

  • The Phenylacetic Acid Scaffold: The phenylacetic acid moiety is a well-established pharmacophore present in numerous approved drugs, most notably in the profen class of NSAIDs. This structural motif is known to interact with key biological targets, such as the cyclooxygenase (COX) enzymes.

  • The Methyl Ester Group: The methyl ester provides a versatile handle for further synthetic manipulations. It can be readily hydrolyzed to the corresponding carboxylic acid, a common functional group for interacting with biological targets or for improving the pharmacokinetic properties of a drug candidate. Alternatively, the ester can be converted into amides, alcohols, or other functional groups, allowing for extensive structure-activity relationship (SAR) studies.

This guide will explore the practical applications of this compound, focusing on its role in the synthesis of key drug classes and providing detailed experimental workflows for its utilization.

Core Synthetic Applications: Building Biologically Active Scaffolds

The primary utility of this compound in medicinal chemistry lies in its application in palladium-catalyzed cross-coupling reactions. These reactions enable the facile construction of complex molecular architectures that are central to many therapeutic agents.

Suzuki-Miyaura Coupling: Crafting Biphenylacetic Acids for NSAIDs

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[3] In the context of this compound, this reaction is instrumental in the synthesis of biphenylacetic acid derivatives, a core structure in many NSAIDs, including the widely used drug Felbinac (biphenylacetic acid).[4][5]

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Products Methyl_4_iodophenylacetate This compound Catalytic_Cycle Pd Catalyst Base Methyl_4_iodophenylacetate->Catalytic_Cycle Arylboronic_Acid Arylboronic Acid (or ester) Arylboronic_Acid->Catalytic_Cycle Biphenylacetic_Acid_Derivative Methyl (Biphenyl)acetate Derivative Catalytic_Cycle->Biphenylacetic_Acid_Derivative

Caption: General workflow for Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its aryl group to the palladium center.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the biphenyl product and regenerating the Pd(0) catalyst.

The higher reactivity of the aryl iodide in this compound facilitates the oxidative addition step, often allowing the reaction to proceed at lower temperatures and with lower catalyst loadings compared to aryl bromides or chlorides.[1]

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 276 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 10 minutes.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 4'-methylbiphenyl-4-acetate.

Data Summary: Representative Yields for Suzuki-Miyaura Coupling

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acidMethyl biphenyl-4-acetate85-95
4-Methoxyphenylboronic acidMethyl 4'-methoxybiphenyl-4-acetate80-90
3-Chlorophenylboronic acidMethyl 3'-chlorobiphenyl-4-acetate75-85
Heck Reaction: Formation of Substituted Cinnamic Acid Derivatives

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6][7] This reaction allows for the introduction of a vinyl group onto the phenyl ring of this compound, leading to the formation of substituted methyl cinnamate derivatives. These structures can serve as precursors for a variety of biologically active compounds.

Heck_Reaction cluster_reactants Reactants cluster_products Products Methyl_4_iodophenylacetate This compound Catalytic_Cycle Pd Catalyst Base Methyl_4_iodophenylacetate->Catalytic_Cycle Alkene Alkene (e.g., Ethyl Acrylate) Alkene->Catalytic_Cycle Cinnamate_Derivative Substituted Methyl Cinnamate Derivative Catalytic_Cycle->Cinnamate_Derivative Sonogashira_Coupling cluster_reactants Reactants cluster_products Products Methyl_4_iodophenylacetate This compound Catalytic_Cycle Pd Catalyst Cu(I) Co-catalyst Base Methyl_4_iodophenylacetate->Catalytic_Cycle Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Catalytic_Cycle Arylalkyne_Derivative Methyl (Alkynylphenyl)acetate Derivative Catalytic_Cycle->Arylalkyne_Derivative

Sources

A Guide to Unleashing Synthetic Potential: Discovering Novel Reactions with Methyl 4-Iodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Versatile Building Block

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Methyl 4-iodophenylacetate stands out as a deceptively simple yet remarkably versatile starting material. Its structure combines a readily functionalizable aryl iodide handle with an ester moiety that can be further manipulated, offering a dual-pronged approach to molecular elaboration. The carbon-iodine bond is the weakest of the aryl-halogen series, making it highly reactive and an ideal substrate for a multitude of catalytic cross-coupling reactions. This reactivity profile allows for the formation of new carbon-carbon and carbon-heteroatom bonds under conditions that are often mild enough to preserve sensitive functional groups elsewhere in the molecule.

This technical guide moves beyond the textbook to provide field-proven insights into leveraging this compound in several powerful, palladium-catalyzed transformations. We will explore the causality behind experimental design, present self-validating protocols, and visualize the underlying catalytic cycles that drive these reactions.

Core Properties of this compound

A thorough understanding of the substrate is the foundation of successful reaction development. The key physicochemical properties of this compound are summarized below.

PropertyValueReference(s)
Chemical Formula C₉H₉IO₂[1][2][3]
Molecular Weight 276.07 g/mol [2][3]
Appearance White crystalline solid / Colorless to light yellow liquid[1][2]
CAS Number 63349-52-0[2][4]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane)[1]
Reactivity The aryl-iodide group is an excellent leaving group for cross-coupling.[5]

Section 1: Palladium-Catalyzed C-C Bond Formation: The Cornerstone of Molecular Scaffolding

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an ideal substrate for these transformations.[6] The high reactivity of the C-I bond allows for facile oxidative addition to a Palladium(0) center, the crucial first step in many catalytic cycles.[7]

The Suzuki-Miyaura Coupling: Forging Biaryl and Substituted Phenylacetate Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[8] This reaction is fundamental for synthesizing biaryl structures, which are prevalent in pharmaceuticals.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for an efficient Suzuki coupling.

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity. Triphenylphosphine (PPh₃) is a common choice, but more electron-rich and bulky ligands can accelerate the reductive elimination step.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Rate-Determining) pd0->oxidative_add pd_complex Ar-Pd(II)-I(L₂) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_r Ar-Pd(II)-R(L₂) transmetalation->pd_aryl_r boronate R-B(OR)₃⁻ boronate->transmetalation base Base (e.g., K₂CO₃) boronic_acid R-B(OH)₂ base->boronic_acid Activates boronic_acid->boronate reductive_elim Reductive Elimination pd_aryl_r->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-R reductive_elim->product Forms substrate Ar-I (this compound) substrate->oxidative_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Solvent Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an exceptionally powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1] This reaction is indispensable for the synthesis of conjugated enynes and aryl alkynes, which are key components in pharmaceuticals and organic materials.[10]

Causality in Experimental Design:

  • Dual Catalyst System: The reaction classically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[11] The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.

  • Anaerobic Conditions: The exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), an undesirable side reaction catalyzed by the copper salt.[1]

Visualizing the Mechanism: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-I(L₂) Pd0->OA Oxidative Addition with Ar-I RE Ar-C≡C-R OA->RE Transmetalation & Reductive Elimination RE->Pd0 Regeneration Alkyne H-C≡C-R CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide Deprotonation CuI CuI CuI->CuAcetylide CuAcetylide->OA Transmetalates to Pd(II) complex Base Amine Base Base->Alkyne

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.

Field-Proven Experimental Protocol: Sonogashira Coupling

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide (CuI, 1.5 mol%).

  • Solvent/Reagent Addition: Evacuate and backfill the flask with argon. Add a degassed solvent like THF or DMF, followed by the amine base (e.g., triethylamine, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Section 2: Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The formation of aryl-amine bonds is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a vast range of primary and secondary amines, a transformation that is often challenging using classical methods.[12][13]

Causality in Experimental Design:

  • Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Early systems used simple ligands, but modern protocols rely on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote both the oxidative addition and the crucial C-N reductive elimination step, which is often the rate-limiting step of the cycle.[14]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base deprotonates the amine, forming the amide which then coordinates to the palladium center.

  • Solvent Choice: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used to ensure the stability of the strong base and the catalytic intermediates.

Visualizing the Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start: Assemble Reagents reagents 1. This compound 2. Amine (R₂NH) 3. Pd Pre-catalyst (e.g., Pd₂(dba)₃) 4. Bulky Ligand (e.g., XPhos) 5. Strong Base (e.g., NaOt-Bu) start->reagents setup Combine in Schlenk Flask under Inert Atmosphere (Ar) reagents->setup solvent Add Anhydrous Solvent (e.g., Toluene) setup->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) Monitor by TLC/LC-MS solvent->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product: Methyl 4-(dialkylamino)phenylacetate purify->product

Caption: A logical workflow for performing a Buchwald-Hartwig amination experiment.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (2-4 mol%), and the strong base (e.g., NaOt-Bu, 1.4 equiv.) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Cooling and Quenching: After completion, cool the reaction to room temperature and carefully quench by adding water.

  • Extraction and Purification: Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via silica gel chromatography.

Section 3: Emerging Frontiers: Carbonylation and C-H Functionalization

While cross-coupling reactions are well-established, the reactivity of this compound can be channeled into other novel and powerful transformations.

Palladium-Catalyzed Carbonylation

The introduction of a carbonyl group (C=O) is a valuable synthetic transformation. Palladium catalysts can facilitate the insertion of carbon monoxide (CO) into the aryl-iodide bond of this compound.[15] This reaction, typically performed under a CO atmosphere, can be used to synthesize methyl 4-(methoxycarbonyl)phenylacetate by using methanol as a nucleophile. This provides a direct route to valuable diester products, which are precursors for polymers and specialty chemicals.

Conceptual Reaction Scheme:

This compound + CO + CH₃OH ---(Pd Catalyst, Base)--> Methyl 4-(methoxycarbonyl)phenylacetate

This process extends the synthetic utility of the starting material beyond simple coupling, enabling the construction of more complex carbonyl-containing scaffolds.

Directed C-H Functionalization

A cutting-edge area of research is the direct functionalization of C-H bonds.[16] While the aryl iodide is typically the reactive site, the ester group in this compound can potentially act as a directing group to facilitate the functionalization of the ortho C-H bonds on the phenyl ring. This strategy avoids the need for pre-functionalized starting materials and represents a highly atom-economical approach to synthesis.[17] While specific protocols for this substrate are still emerging, it represents a promising avenue for future discovery, allowing for the introduction of new functional groups adjacent to the phenylacetate moiety, further increasing molecular complexity.

Conclusion

This compound is far more than a simple aryl halide. It is a strategic building block that provides access to a vast chemical space through a suite of reliable and innovative catalytic reactions. The palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig reactions enable the systematic construction of C-C and C-N bonds, forming the core of many synthetic routes in drug discovery and materials science. Furthermore, emerging applications in carbonylation and C-H activation promise to unlock even more efficient and novel pathways for molecular design. By understanding the principles behind catalyst selection, reaction conditions, and mechanistic pathways, researchers can fully exploit the potential of this versatile reagent to accelerate the discovery of novel and impactful molecules.

References

  • Sonogashira coupling involves coupling of vinyl/aryl halides with terminal acetylenes catalyzed by transition metals, especially palladium and copper. This is a well known reaction in organic synthesis and plays a role in sp2-sp C-C bond formations. This cross coupling was used in synthesis of natural products, biologically active molecules, heterocycles, dendrimers, conjugated polymers and organic complexes.
  • The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a pivotal method for synthesizing industrially important compounds. (Source: ResearchGate, "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals")
  • Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds.
  • The Suzuki reaction is a palladium-catalyzed cross-coupling between organoboronic acids or esters and organic halides or triflates under basic conditions to form a new C–C sigma bond. (Source: YouTube, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.")
  • 4-IODPHENYLACETIC ACID METHYL ESTER - Introduction. Methyl iodophenylacetate (4-IODPHENYLACETIC ACID METHYL ESTER) is an organic compound with the chemical formula C9H9IO2. (Source: ChemBK, "4-IODPHENYLACETIC ACID METHYL ESTER")
  • 4-IODPHENYLACETIC ACID METHYL ESTER; CAS No. 63349-52-0; Molecular Formula: C9H9IO2; Formula Weight: 276.07. (Source: ChemicalBook, "4-IODPHENYLACETIC ACID METHYL ESTER | 63349-52-0")
  • The palladium-catalyzed carbon-carbon bond forming reactions developed by Heck, Negishi and Suzuki have had a large impact on synthetic organic chemistry and have found many applications in target oriented synthesis. (Source: Nobel Prize, "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS")
  • The mechanism of Suzuki-Miyaura cross-coupling is centered around a square-planar Pd complex which exists in two oxidation states, Pd(0) and Pd(II). The general steps are: Oxidative addition, Transmetalation, and Reductive elimination. (Source: Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide")
  • Chemical Name, 4-IODPHENYLACETIC ACID METHYL ESTER. IUPAC Name, methyl 2-(4-iodophenyl)acetate. Molecular Formula, C9H9IO2. Molecular Weight, 276.0710. (Source: angenechemical.com, "4-IODPHENYLACETIC ACID METHYL ESTER(CAS# 63349-52-0 )")
  • Methyl 4-iodobenzoate, or methyl p-iodobenzoate, is an organic compound with the formula IC6H4COOCH3. The aryl-iodide functionality may undergo coupling reactions, such as a symmetrical Sonogashira coupling.
  • The palladium-catalyzed C-C coupling between aryl halides or vinyl halides and activated alkenes in the presence of a base is referred as the "Heck Reaction". (Source: Organic Chemistry Portal, "Heck Reaction")
  • Methyl 2-(4-iodophenyl)acetate. CAS: 63349-52-0. (Source: J&K Scientific LLC, "Methyl 2-(4-iodophenyl)
  • The Pd‐catalyzed coupling of aryl (pseudo)halides and amines is one of the most powerful approaches for the formation of C(sp²)−N bonds, known as the Buchwald–Hartwig amination.
  • The boronic acid must be activated, for example with base. This activation of the boron atom enhances the polarisation of the organic ligand, and facilitates transmetallation. (Source: Organic Chemistry Portal, "Suzuki Coupling")
  • In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides.
  • Palladium(II) salts catalyse the carbonylation of methyl iodide in methanol to methyl acetate. (Source: Chemical Communications (RSC Publishing)
  • This coupling of terminal alkynes with aryl or vinyl halides is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. (Source: Organic Chemistry Portal, "Sonogashira Coupling")
  • Organic reactions that involve the direct functionalization of non-activated C-H bonds represent an attractive class of transformations which maximize atom- and step-economy. (Source: ResearchGate, "(PDF)
  • This paper describes the substrate scope and mechanism of Pd-catalyzed ligand-directed C–H arylation with diaryliodonium salts.
  • The Sonogashira coupling reaction is one of the most widely used methods for the coupling of vinyl or aryl halides with terminal alkynes to form conjugated enynes or aryl alkynes. (Source: A document on the Sonogashira Coupling by Megan Shroder, "The Sonogashira Coupling")
  • The pioneering reports from Migita and subsequently Buchwald and Hartwig on the coupling of aminostannanes and aryl bromides rapidly evolved into general and practical tin-free protocols with broad substrate scope, which led to the establishment of what is now known as the Buchwald–Hartwig amination.

Sources

Methyl 4-Iodophenylacetate Derivatives: A Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The incorporation of iodine into organic scaffolds is a well-established strategy in medicinal chemistry for enhancing biological activity, modulating pharmacokinetic properties, and enabling radiolabeling.[1][2] The phenylacetate core, present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), further serves as a privileged structure in drug design.[3] This guide explores the untapped potential of Methyl 4-Iodophenylacetate derivatives, a class of compounds at the intersection of these two valuable pharmacophores. Due to the nascent stage of research into this specific chemical family, this document serves as both a summary of related findings and a forward-looking technical manual. It is designed to provide researchers with the foundational knowledge, strategic rationale, and detailed experimental protocols required to systematically investigate and unlock the therapeutic promise of these novel chemical entities. We will delve into proposed synthesis strategies, outline a comprehensive workflow for screening biological activities—from anticancer to antimicrobial—and provide the causal justification for each experimental choice, thereby equipping scientists to pioneer research in this promising area.

The Strategic Rationale: Why this compound?

The decision to investigate a new class of molecules must be grounded in sound scientific reasoning. The this compound scaffold is compelling for several key reasons:

  • Enhanced Lipophilicity and Binding: The iodine atom significantly increases the lipophilicity of a molecule. This can improve its ability to cross cellular membranes and may enhance binding affinity to hydrophobic pockets within target proteins, potentially boosting pharmacological efficacy.[1]

  • The Phenylacetate Privilege: The phenylacetic acid framework is a core component of successful drugs like diclofenac, demonstrating its compatibility with biological systems and its ability to be tailored for potent anti-inflammatory activity.[3]

  • Bioisosteric Potential: The iodine atom can act as a bioisostere for other groups, and its large size can provide steric hindrance that may confer selectivity for specific enzyme isoforms or receptor subtypes.

  • Versatility in Biological Activity: Halogenated aromatic compounds and phenylacetate derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting a high probability of discovering novel activities within this class.[3][4][5]

This confluence of properties makes this compound derivatives a high-potential, yet underexplored, area for therapeutic innovation.

Synthesis and Characterization: A Proposed Workflow

While specific synthesis routes for a library of this compound derivatives are not extensively documented, a logical and efficient synthetic strategy can be extrapolated from established organic chemistry principles. The following workflow provides a robust starting point.

Diagram: Proposed Synthesis and Screening Workflow

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Biological Screening Start Starting Material (p-Iodophenylacetic acid) Esterification Esterification (MeOH, H2SO4 cat.) Start->Esterification Core Core Scaffold (this compound) Esterification->Core Derivatization Parallel Synthesis (e.g., Amidation, Suzuki Coupling) Core->Derivatization Library Derivative Library Derivatization->Library Purify Purification & QC (HPLC, NMR, MS) Library->Purify PrimaryScreen Primary Screening (e.g., MTT, MIC Assays) Purify->PrimaryScreen HitID Hit Identification (Active Compounds) PrimaryScreen->HitID DoseResponse Dose-Response & IC50/MIC Determination HitID->DoseResponse SecondaryScreen Secondary Assays (e.g., Apoptosis, Cytokine Profiling) DoseResponse->SecondaryScreen LeadSelection Lead Candidate Selection SecondaryScreen->LeadSelection

Caption: A logical workflow from synthesis to lead selection.

Protocol 1: Synthesis of this compound (Core Scaffold)
  • Rationale: This is a standard Fischer esterification, a reliable and cost-effective method for converting a carboxylic acid to its methyl ester. Sulfuric acid acts as a catalyst.

  • Procedure:

    • To a solution of 4-Iodophenylacetic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.

  • Self-Validation: Confirm structure and purity (>95%) using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the carboxylic acid proton peak and the appearance of a singlet around 3.7 ppm in the ¹H NMR spectrum are key indicators of successful esterification.

Biological Activity Screening: A Multi-Pronged Approach

Based on the activities of analogous structures, we propose screening for anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Phenylacetamide derivatives have shown potential as anticancer agents, particularly against prostate and breast cancer cell lines.[4] The presence of a halogen can further enhance this activity.[6]

  • Causality: The MTT assay is a foundational screen for cytotoxicity. It measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity is indicative of either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This assay is rapid, reproducible, and ideal for screening a library of new compounds.[6][7]

  • Procedure:

    • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer[4]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

Compound IDDerivative MoietyMCF-7 IC₅₀ (µM)PC3 IC₅₀ (µM)
M4IP-01(Parent Ester)> 100> 100
M4IP-024-Nitroanilide52.545.8
M4IP-034-Methoxyanilide89.195.2
M4IP-043-Fluorophenyl (Suzuki)33.728.4
Doxorubicin(Control)0.81.2
Antimicrobial Activity

Iodine compounds have a long history as potent antiseptics with broad-spectrum activity.[8] Synthesized derivatives may possess more targeted antimicrobial effects.

  • Causality: The MIC is the gold-standard measurement of a compound's potency against a specific microorganism. It defines the lowest concentration required to inhibit visible growth, providing a clear, quantitative measure for comparing the efficacy of different derivatives.[9]

  • Procedure:

    • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

    • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Add the standardized microbial inoculum to each well.

    • Controls: Include a positive control (microbes + broth, no compound), a negative control (broth only), and an antibiotic control (e.g., Ciprofloxacin).

    • Incubation: Incubate the plates at 37 °C for 18-24 hours.

    • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Anti-inflammatory Activity

Given the phenylacetate core, assessing anti-inflammatory potential is a logical step.[3] A key mechanism for many NSAIDs is the modulation of inflammatory cytokine production.[10]

  • Causality: This in-vitro assay models a key aspect of the inflammatory response. LPS, a component of Gram-negative bacteria, is a potent stimulator of immune cells like macrophages, causing them to release pro-inflammatory cytokines such as TNF-α. A compound that reduces TNF-α release in this model has potential anti-inflammatory activity.[11][12]

  • Procedure:

    • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in 24-well plates until they reach 80% confluency.

    • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include an unstimulated control and a vehicle control.

    • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.

    • Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Data Analysis: Compare the TNF-α levels in compound-treated wells to the LPS-stimulated vehicle control to determine the percentage of inhibition.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene TNFa_Protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_Gene->TNFa_Protein M4IP M4IP Derivative M4IP->NFkB Inhibition?

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising, data-sparse frontier in medicinal chemistry. This guide provides a comprehensive and scientifically-grounded framework for initiating such an investigation. By systematically applying the proposed synthesis and screening workflows, researchers can efficiently identify and characterize novel bioactive compounds. Positive "hits" from these primary assays should be advanced to more complex secondary and mechanistic studies, including apoptosis assays for anticancer candidates, anti-biofilm assays for antimicrobials, and in-vivo models (e.g., carrageenan-induced paw edema) for anti-inflammatory agents.[11] The logical progression from synthesis to multi-faceted biological evaluation will be crucial in translating the theoretical potential of these compounds into tangible therapeutic leads.

References

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  • Unsal, T. N., et al. (2023). "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." ResearchGate. Available at: [Link]

  • Kocic, D., et al. (2023). "Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid." MDPI. Available at: [Link]

  • Di Stadio, F., et al. (2019). "A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity." MDPI. Available at: [Link]

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Technical Monograph: Operational Safety & Handling of Methyl 4-Iodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an operational framework for the safe handling and application of Methyl 4-Iodophenylacetate . It moves beyond generic safety data to address the specific physicochemical risks associated with aryl iodides and ester functionalities in drug discovery workflows.

Document Control:

  • Subject: this compound (CAS: 63349-52-0)[1][2]

  • Classification: Aryl Iodide / Carboxylate Ester

  • Primary Application: Cross-coupling intermediate (Suzuki-Miyaura, Sonogashira) in Medicinal Chemistry.

Executive Summary

This compound is a bifunctional building block utilized extensively in the synthesis of pharmaceutical candidates. Its utility stems from the orthogonal reactivity of its two functional groups: the aryl iodide (highly reactive in palladium-catalyzed cross-couplings) and the methyl ester (a masked carboxylic acid or alcohol precursor).

While not classified as acutely fatal, this compound presents a moderate hazard profile characterized by skin, eye, and respiratory irritation. The critical safety nuance lies in its chemical instability : the C-I bond is photosensitive, capable of liberating free iodine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


)—a corrosive toxicant—upon prolonged exposure to light or heat. This guide mandates protocols that mitigate both direct exposure and degradation-induced risks.[3][4][5]

Physicochemical Identity & Properties

Understanding the physical state is the first step in exposure control. While often supplied as a solid or low-melting semi-solid, its behavior dictates the engineering controls required.

PropertyDataOperational Implication
CAS Number 63349-52-0Use for inventory tracking and waste labeling.
Molecular Weight 276.07 g/mol Heavy atom effect (Iodine) increases density.
Physical State Solid / Low-melting SolidDust generation risk during weighing; potential to liquefy in warm labs.
Solubility Organics (DCM, EtOAc, DMSO)Highly lipophilic; readily penetrates skin if dissolved in carrier solvents (e.g., DMSO).
Reactivity Light Sensitive, Moisture SensitiveMust be stored in amber vials; inert atmosphere (

/Ar) prevents ester hydrolysis.

Hazard Architecture & Toxicology (GHS)

The Global Harmonized System (GHS) classification highlights the immediate risks. However, the causality behind these hazards informs our PPE choices.

GHS Classification
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[6][7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[6][3][7]

  • H335: May cause respiratory irritation.[7][8]

Expert Insight: The "Hidden" Hazards
  • Iodine Liberation: Old or improperly stored samples often turn yellow/brown. This indicates the formation of elemental iodine (

    
    ), which is far more corrosive and toxic than the parent compound. Protocol:  If a sample is discolored, treat it as a corrosive hazard.
    
  • Sensitization Potential: Halogenated aromatics are known sensitizers. Repeated dermal contact, even without immediate irritation, can lead to allergic contact dermatitis.

  • DMSO Transport: In drug discovery, this reagent is often dissolved in DMSO for screening. DMSO increases skin permeability, effectively "shuttling" the toxicant into the bloodstream. Never handle DMSO solutions of this compound with standard latex gloves.

Engineering Controls & Personal Protective Equipment (PPE)

Primary Containment (Engineering)
  • Solid Handling: All weighing of the neat solid must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure . Air velocity should be maintained at 80–100 fpm.

  • Reaction Setup: Reactions involving heating (e.g., Suzuki coupling at 80°C) must be under active ventilation to capture iodine vapors if decomposition occurs.

Barrier Protection (PPE)
  • Eye Protection: Chemical Splash Goggles are mandatory. Safety glasses are insufficient due to the risk of fine dust entry or splash from reaction mixtures.

  • Hand Protection:

    • Dry Solid: Nitrile gloves (minimum 5 mil thickness).

    • Solutions (DCM/DMSO):Double-gloving is required. Inner layer: Nitrile; Outer layer: Silver Shield (Laminate) or thick Nitrile (8 mil) if handling halogenated solvents.

  • Respiratory: If the fume hood is compromised or unavailable (emergency only), a half-mask respirator with P100 (HEPA) + Organic Vapor cartridges is required.

Protocol: Safe Synthesis Setup (Suzuki Coupling Context)

The following workflow illustrates the safe handling of this compound during a standard palladium-catalyzed cross-coupling reaction. This process is designed to minimize oxygen exposure (enhancing yield) and operator exposure (enhancing safety).

Workflow Visualization

SafeSuzukiSetup Start Start: Reagent Preparation CheckPPE Verify PPE: Splash Goggles + Nitrile Gloves Start->CheckPPE Weighing Weigh Reagent (Fume Hood) Avoid Dust Generation CheckPPE->Weighing Dissolution Dissolve in Degassed Solvent (Dioxane/DMF) Weighing->Dissolution Minimize Light Exposure CatalystAdd Add Catalyst (Pd) & Base (Inert Atmosphere) Dissolution->CatalystAdd Add under Nitrogen/Argon Heating Heat to Reaction Temp (Closed Vessel / Reflux) CatalystAdd->Heating Quench Cool & Quench (Ventilated) Heating->Quench Monitor for Iodine (Purple Vapors) Waste Disposal: Halogenated Waste Stream Quench->Waste

Figure 1: Operational workflow for setting up a cross-coupling reaction using this compound, emphasizing containment and inert atmosphere.

Detailed Steps
  • Pre-Inspection: Check the reagent vial. If the solid is dark brown/purple, wash with a small amount of aqueous sodium thiosulfate during workup to reduce free iodine.

  • Weighing: Weigh the required mass into a tared reaction vial inside the hood. Cap immediately to prevent moisture ingress (ester hydrolysis).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-Dioxane) via syringe.

  • Inerting: Sparge the solution with Nitrogen or Argon for 5-10 minutes. Why?

    
     kills Pd catalysts and accelerates iodide oxidation.
    
  • Reaction: Add the catalyst (e.g.,

    
    ) and base. Seal the vessel.
    
  • Workup: Upon completion, dilute with EtOAc and wash with water. Crucial: If the organic layer is pink/purple, wash with 10%

    
     (Sodium Thiosulfate) to quench free iodine before rotary evaporation.
    

Storage & Stability Management

Proper storage is a proactive safety measure.[6] Degradation leads to unknown impurities and increased toxicity.

  • Temperature: Store at 2–8°C (Refrigerated) .

  • Light: Strictly amber glass or foil-wrapped containers. Light catalyzes the cleavage of the C-I bond.[9]

  • Atmosphere: Store under Nitrogen or Argon if possible.

  • Shelf Life: Re-test purity every 12 months. If MP drops significantly or color darkens, purify via recrystallization (from Hexanes/EtOAc) or silica plug filtration.

Emergency Response Protocols

In the event of an exposure or release, immediate action is required to mitigate harm.[3][5]

Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid / Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionSolid Dampen with wet paper towel (Prevent Dust) -> Sweep Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Sand Liquid->ActionLiquid Clean Clean Surface with Soap & Water ActionSolid->Clean ActionLiquid->Clean Disposal Bag as Hazardous Waste (Label: Halogenated) Clean->Disposal

Figure 2: Decision logic for cleaning up this compound spills.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes , lifting eyelids occasionally. Do not use neutralizing agents.[4] Seek medical attention.

  • Skin Contact: Wash with soap and water.[5] Do not use alcohol or DMSO to clean the skin, as this may enhance absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal

This compound contains a halogen (Iodine).[10]

  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them, as halogenated waste incineration is more costly and requires specific scrubbers.

  • Labeling: Clearly mark waste containers with "Contains Aryl Iodide" to warn downstream handlers of potential iodine evolution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21939462, Methyl 2-(4-iodophenyl)acetate. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Aryl Iodides and Cross-Coupling Applications. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Methodological & Application

Protocol for Suzuki coupling using Methyl 4-Iodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

A-P(Me)-4-I-PhAc: Detailed Protocol for Suzuki-Miyaura Cross-Coupling Reactions Utilizing Methyl 4-Iodophenylacetate

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids. As a versatile starting material, this compound serves as a critical building block in the synthesis of numerous compounds in the pharmaceutical and materials science sectors. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and high-yielding synthetic outcomes.

Introduction: The Power and Precision of Suzuki-Miyaura Coupling

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become an indispensable tool for creating C-C bonds, particularly for synthesizing biaryl and substituted aromatic structures.[1] The reaction's broad appeal stems from its mild conditions, tolerance to a wide range of functional groups, and the use of organoboron reagents, which are generally stable and exhibit low toxicity.[3][4]

This compound is an excellent substrate for this transformation. The presence of an aryl iodide provides a highly reactive site for the palladium catalyst, as the carbon-iodine bond is readily cleaved during the oxidative addition step.[5] This high reactivity allows for efficient coupling under relatively mild conditions, often leading to high yields of the desired biaryl product.

The Catalytic Cycle: A Mechanistic Rationale

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][6][7]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[4][6][7][8] This is typically the rate-determining step of the reaction.[4]

  • Transmetalation: In the presence of a base, the organoboron compound (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, displacing the iodide.[4][6][7][8] The base is crucial for activating the boronic acid to facilitate this step.[1][3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1][4][6][7][8]

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)L2I Ar-Pd(II)L₂-I Oxidative_Addition->ArPd(II)L2I Transmetalation Transmetalation ArPd(II)L2I->Transmetalation ArPd(II)L2Ar' Ar-Pd(II)L₂-Ar' Transmetalation->ArPd(II)L2Ar' Reductive_Elimination Reductive Elimination ArPd(II)L2Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-Ar' (Product) Reductive_Elimination->Product Reagents Ar-I + Ar'-B(OH)₂ + Base Reagents->Oxidative_Addition Ar-I Reagents->Transmetalation Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Typical Stoichiometry
This compoundC₉H₉IO₂276.071.0 equiv
Arylboronic AcidArB(OH)₂Varies1.2 equiv
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.02 equiv (2 mol%)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 equiv
TolueneC₇H₈92.14Solvent
WaterH₂O18.02Co-solvent
Reaction Setup and Execution

The following workflow outlines the critical steps for a successful Suzuki coupling reaction.

Experimental_Workflow cluster_workflow Experimental Workflow start Start: Assemble Glassware reagents Add Reactants: - this compound - Arylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ start->reagents degas Degas System: - Evacuate and backfill with N₂/Ar (3x) reagents->degas solvent Add Degassed Solvents: - Toluene - Water degas->solvent reaction Heat Reaction Mixture: - Stir at 80-100 °C - Monitor by TLC/LC-MS solvent->reaction workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine reaction->workup purify Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: A generalized workflow for the Suzuki coupling protocol.

Detailed Steps:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge the system by evacuating and backfilling with an inert gas three times. This is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[9]

  • Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe. The use of water is often beneficial for dissolving the inorganic base and facilitating the activation of the boronic acid.[7]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10] The crude product is then purified by flash column chromatography on silica gel.[8][10]

Key Considerations and Optimization

Choice of Catalyst and Ligand

While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources and ligands can offer advantages. For more challenging couplings, electron-rich and bulky phosphine ligands, such as those developed by Buchwald, can enhance the rates of both oxidative addition and reductive elimination.[11]

The Role of the Base

The choice of base is critical and can significantly impact the reaction outcome.[1] Potassium carbonate is a good starting point, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective in certain cases.[1][11] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) can be employed.[3]

Solvent Selection

A variety of solvents can be used for Suzuki couplings, including ethers (THF, dioxane), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[1][7][8] The choice of solvent can influence reaction rates and selectivity.[12] Biphasic systems, often employing toluene and water, are common and effective.[1][7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient degassing- Poor quality reagents- Use a fresh batch of catalyst- Ensure the reaction is set up under a robust inert atmosphere- Use freshly purchased or purified boronic acid
Formation of Homocoupled Byproducts - Presence of oxygen- Pd(II) species in the catalyst- Improve degassing technique- Consider using a Pd(0) source or a pre-catalyst that readily forms Pd(0)
Protodeboronation of Boronic Acid - Harsh reaction conditions- Certain heteroarylboronic acids are prone to this- Use milder conditions (lower temperature, weaker base)- Consider using more stable boronic esters (e.g., pinacol esters)[7][9]

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a reliable and high-yielding method for the synthesis of a diverse range of biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can consistently achieve successful outcomes. This foundational protocol serves as an excellent starting point for further optimization and application in complex synthetic endeavors.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1461–1473. [Link]

  • ResearchGate. Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Retrieved from [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Sigman, M. S., & Niemeyer, Z. L. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS catalysis, 9(1), 16–21. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

  • The Journal of Organic Chemistry. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Retrieved from [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl... Retrieved from [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Reddit. pre activated boronic acids for suzuki coupling : r/Chempros. Retrieved from [Link]

Sources

Application Note: Optimized Heck Reaction Protocols for Methyl 4-Iodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 4-iodophenylacetate (1 ) represents a "Goldilocks" substrate in palladium-catalyzed cross-coupling: it possesses the high reactivity of an aryl iodide while maintaining a para-substituent that is electronically neutral-to-mildly-activating and sterically unencumbered. However, the presence of the benzylic methylene group (


 to the ester) introduces a latent risk of base-mediated side reactions or isomerization if conditions are too harsh.

This guide provides two distinct protocols for coupling 1 with activated alkenes (e.g., acrylates, styrenes):

  • Method A (The "Robust" Protocol): Uses standard phosphine ligands for maximum reproducibility and substrate scope.

  • Method B (The "Green" Protocol): A ligand-free, Jeffery-type condition optimized for high turnover numbers (TON) and ease of purification.

Substrate Profile
PropertyCharacteristicImpact on Heck Reaction
Leaving Group Iodide (-I)High Reactivity. Oxidative addition is rapid and often rate-limiting only at low temperatures. Allows for lower catalyst loadings (≤1 mol%).[1]
Substituent 4-(Methoxycarbonylmethyl)Electronic: The

group is inductively withdrawing but resonance decoupled. The ring behaves similarly to toluene. Steric: Para-substitution minimizes hindrance.
Sensitivity Benzylic ProtonsModerate Acidity. Strong bases (e.g.,

) may cause enolization. Weak bases (

,

,

) are required.

Reaction Mechanism & Critical Control Points

Understanding the catalytic cycle is essential for troubleshooting. The Heck cycle for this substrate follows the neutral pathway (when using phosphines) or the anionic pathway (ligand-free/halide salts).[2]

Mechanistic Pathway (Graphviz)

HeckCycle PreCat Pd(II) Precatalyst (Pd(OAc)2) ActiveCat Active Catalyst Pd(0)L2 PreCat->ActiveCat Reduction by Phosphine/Olefin OxAdd Oxidative Addition Ar-Pd(II)-I ActiveCat->OxAdd + this compound Coord Olefin Coordination (Syn-Insertion) OxAdd->Coord + Acrylate/Styrene Dehal Side Rxn: Dehalogenation OxAdd->Dehal If Base/Reductant Excess BetaElim Beta-Hydride Elimination (Product Release) Coord->BetaElim C-C Bond Formation RedElim Reductive Elimination (Base-Assisted) BetaElim->RedElim - Product RedElim->ActiveCat Regeneration (- Base-HI)

Figure 1: Catalytic cycle emphasizing the Pd(0)/Pd(II) shuttle. Note that for aryl iodides, oxidative addition is rarely the bottleneck;


-hydride elimination and base-assisted regeneration are the Critical Process Parameters (CPPs).

Experimental Protocols

Method A: The Standard Phosphine Protocol

Best for: Small-scale discovery, complex coupling partners, and ensuring strict regioselectivity.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkene: Methyl acrylate or tert-butyl acrylate (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) acetate [

    
    ] (2–5 mol%)
    
  • Ligand: Triphenylphosphine (

    
    ) (2:1 ratio to Pd, or 4–10 mol%)
    
  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL round-bottom flask or reaction vial equipped with a magnetic stir bar. Purge with nitrogen or argon for 5 minutes.

  • Charging: Add this compound (1.0 mmol, 276 mg),

    
     (0.02 mmol, 4.5 mg), and 
    
    
    
    (0.04 mmol, 10.5 mg).
    • Note: Premixing Pd and Ligand in a small amount of solvent for 10 mins can enhance active species formation.

  • Solvent & Base: Add anhydrous MeCN (5 mL, 0.2 M concentration) followed by

    
     (2.0 mmol, 280 µL) and the acrylate (1.2 mmol).
    
  • Reaction: Seal the vessel and heat to 80°C . Stir vigorously.

    • Monitoring: Reaction typically reaches completion in 4–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Filter through a small pad of Celite to remove Pd black and ammonium salts. Rinse with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient 0

    
     20% EtOAc in Hexanes).
    
Method B: Ligand-Free "Jeffery" Protocol

Best for: Scale-up (>5g), simple substrates, and avoiding phosphine oxide byproducts. Aryl iodides respond exceptionally well to these conditions.

Materials
  • Catalyst:

    
     (0.5 – 1 mol%)
    
  • Base: Sodium Acetate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv) – Optional but recommended for phase transfer and stabilizing Pd nanoparticles.

  • Solvent: DMF or DMAc (Dimethylacetamide)

Step-by-Step Procedure
  • Charging: To a reaction vessel, add this compound (1.0 equiv),

    
     (1.5 equiv), TBAB (1.0 equiv), and 
    
    
    
    (1 mol%).
  • Solvent: Add DMF (concentration 0.5 M – higher concentration helps ligand-free rates).

  • Alkene: Add the alkene (1.2 equiv).

  • Reaction: Heat to 100–110°C .

    • Note: Ligand-free conditions generally require slightly higher temperatures than phosphine methods to sustain the catalytic cycle without precipitation of Pd black.

  • Quench: Pour the reaction mixture into water (5x reaction volume). Extract with EtOAc or MTBE.

    • Advantage:[3][4][5][6] DMF/salts wash away in water; the product extracts into the organic layer.

  • Purification: Dry organic layer over

    
    . Evaporate. Recrystallization is often possible due to high purity, or perform a short silica plug filtration.
    

Optimization & Troubleshooting Data

Solvent & Base Screening Matrix (Relative Efficiency)
SolventBaseTemp (°C)Yield (%)Notes
MeCN

8092%Excellent profile; easy workup.
DMF

10088%Good for ligand-free; requires aqueous wash.
Toluene

11065%Slower; poor solubility of inorganic bases.
MeOH

6540%Too cool; competing transesterification possible.
Critical Process Parameters (CPPs)
  • Oxygen Exclusion: While Heck reactions are robust, Pd(0) is oxygen-sensitive. Incomplete conversion often results from catalyst death (formation of Pd black mirrors) due to air leaks.

  • Regioselectivity: With acrylates, the beta-product (linear trans-cinnamate) is exclusively favored (>99:1). With styrene, a mixture of beta (major) and alpha (minor) may occur; bidentate ligands (e.g., dppp) can improve beta-selectivity if needed.

  • Base Choice: Avoid strong alkoxide bases (

    
    , 
    
    
    
    ) to prevent deprotonation at the benzylic position of the methyl acetate group.
Workflow Diagram

Workflow Start Start: Reagents Prep Mix Mix: Substrate + Pd + Base Start->Mix Heat Reaction: 80-100°C, 4-12h Mix->Heat Check QC Check: TLC / LCMS Heat->Check Check->Heat Incomplete Workup Workup: Filter/Extract Check->Workup Complete Purify Purify: Column/Cryst. Workup->Purify

Figure 2: Operational workflow for batch synthesis.

References

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(42), 4743–4746. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on Phosphine Ligand Effects). Link

  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5, 31-44. Link

Sources

Application Notes and Protocols: Methyl 4-Iodophenylacetate in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 4-iodophenylacetate is a readily available aromatic compound that holds significant promise as a versatile building block in the realm of materials science.[1] Its unique structure, featuring a reactive iodine atom on a phenyl ring and an ester functional group, opens up a myriad of possibilities for the synthesis of novel functional materials. The carbon-iodine bond is particularly amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, making it an ideal precursor for the construction of complex macromolecular architectures. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are the cornerstones of modern polymer chemistry and enable the precise synthesis of conjugated polymers and other advanced materials with tailored electronic and optical properties.[2][3][4][5][6]

This guide provides an in-depth exploration of the applications of this compound in materials science, with a focus on its use in the synthesis of conjugated polymers for organic electronics. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights to guide researchers in this exciting field.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective utilization in synthesis.

PropertyValueReference
CAS Number 63349-52-0[1]
Molecular Formula C9H9IO2[1]
Molecular Weight 276.07 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents such as THF, DMF, toluene, and chloroform.
Reactivity The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions. The ester group can be hydrolyzed to a carboxylic acid for further functionalization.

Core Applications in Materials Science: A Gateway to Functional Polymers

The primary application of this compound in materials science lies in its role as a monomer or precursor for the synthesis of π-conjugated polymers. These polymers are the active components in a range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[7][8][9][10][11]

The ester group in this compound offers a valuable handle for tuning the properties of the resulting polymers. It can be hydrolyzed to a carboxylic acid, which can then be used to attach various side chains to improve solubility, modify the electronic properties, or introduce specific functionalities.

Workflow for Polymer Synthesis using this compound

G cluster_0 Precursor Stage cluster_1 Polymerization Stage cluster_2 Post-Polymerization Stage cluster_3 Material Application M4I This compound Coupling Palladium-Catalyzed Cross-Coupling Reaction (Suzuki, Heck, or Sonogashira) M4I->Coupling Monomer Co-monomer (e.g., Diboronic acid ester, Terminal alkyne, Alkene) Monomer->Coupling Purification Purification (Precipitation, Soxhlet Extraction) Coupling->Purification Characterization Characterization (NMR, GPC, UV-Vis, etc.) Purification->Characterization Device Device Fabrication (OLED, OPV, OFET) Characterization->Device

Caption: General workflow for the synthesis and application of functional polymers derived from this compound.

Detailed Application Notes and Protocols

Here, we present detailed protocols for the synthesis of different classes of conjugated polymers using this compound as a key building block. These protocols are designed to be robust and adaptable, providing a solid foundation for further research and development.

Application 1: Synthesis of a Poly(p-phenylenevinylene) (PPV) Derivative via Heck Coupling

Poly(p-phenylenevinylene)s (PPVs) are a class of highly luminescent conjugated polymers widely used in OLEDs.[12][13][14][15] The Heck reaction provides a direct and efficient route to synthesize PPV derivatives.[6][16][17][18][19] In this protocol, this compound is coupled with a divinyl comonomer.

Reaction Scheme:

Materials:

  • This compound

  • 1,4-Divinylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), 1,4-divinylbenzene (1 equivalent), Pd(OAc)₂ (0.02 equivalents), and P(o-tol)₃ (0.08 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the reactants, followed by the addition of freshly distilled triethylamine (4 equivalents) via syringe.

  • Polymerization: Heat the reaction mixture to 100 °C and stir vigorously for 48 hours under a positive pressure of inert gas. The formation of a viscous solution or a precipitate indicates polymer formation.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature and pour it into a large excess of methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Redissolve the crude polymer in a minimal amount of chloroform and reprecipitate it into methanol. Repeat this process twice to remove catalyst residues and oligomers.

    • Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction contains the desired polymer.

    • Evaporate the chloroform and dry the polymer under vacuum at 60 °C for 24 hours.[20]

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium source. The bulky and electron-rich tri(o-tolyl)phosphine ligand stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps of the Heck catalytic cycle.

  • Base: Triethylamine acts as a base to neutralize the HI generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and the growing polymer chains.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation and ensure high polymer molecular weight.

  • Purification: The multi-step purification process is essential to remove impurities that can quench luminescence and degrade device performance.

Application 2: Synthesis of a Polyfluorene Copolymer via Suzuki-Miyaura Coupling

Polyfluorenes are another important class of blue-emitting conjugated polymers for OLED applications. The Suzuki-Miyaura coupling is a highly versatile and robust method for forming carbon-carbon bonds between aryl halides and arylboronic acids or esters.[4][21][22][23][24][25][26][27]

Reaction Scheme:

Materials:

  • This compound

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃), aqueous solution (2 M)

  • Toluene, anhydrous

  • Aliquat 336 (phase transfer catalyst)

Procedure:

  • Reactant Preparation: In a Schlenk flask, dissolve this compound (1 equivalent) and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1 equivalent) in anhydrous toluene.

  • Inert Atmosphere and Degassing: Bubble argon through the solution for 30 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: Add Pd(PPh₃)₄ (0.015 equivalents), the aqueous solution of K₂CO₃ (4 equivalents), and a few drops of Aliquat 336.

  • Polymerization: Heat the biphasic mixture to 90 °C and stir vigorously for 72 hours under an argon atmosphere.

  • Work-up and Purification:

    • Cool the reaction to room temperature and separate the organic layer.

    • Wash the organic layer with water (3 x 100 mL) and then with a dilute solution of acetic acid, followed by water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

    • Precipitate the polymer by pouring the concentrated solution into methanol.

    • Collect the polymer by filtration and purify by Soxhlet extraction as described in the Heck protocol.

    • Dry the final polymer under vacuum.[20]

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a pre-catalyst that generates the active Pd(0) species in situ.

  • Base and Phase Transfer Catalyst: The aqueous potassium carbonate is the base required for the transmetalation step. Aliquat 336 is a phase transfer catalyst that facilitates the transfer of the carbonate anion from the aqueous phase to the organic phase where the reaction occurs.

  • Degassing: The removal of oxygen is critical to prevent oxidative degradation of the phosphine ligands and the palladium catalyst.

Application 3: Synthesis of a Phenylacetylene-Containing Polymer via Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the synthesis of polymers containing alkyne units in their backbone, which can lead to materials with interesting photophysical and electronic properties.[2][3][5][28][29]

Reaction Scheme:

Materials:

  • This compound

  • 1,4-Diethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA), anhydrous

  • Toluene, anhydrous

Procedure:

  • Reactor Setup: To a Schlenk flask, add this compound (1 equivalent), 1,4-diethynylbenzene (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add a mixture of anhydrous toluene and diisopropylamine (2:1 v/v).

  • Polymerization: Stir the reaction mixture at 65 °C for 24 hours under an argon atmosphere.

  • Polymer Isolation:

    • Cool the reaction mixture and pour it into methanol.

    • Collect the precipitate by filtration.

    • Wash the polymer with methanol and then with a dilute HCl solution to remove copper salts.

    • Wash again with methanol and dry under vacuum.[20]

Causality of Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to activate the terminal alkyne.

  • Amine Base: Diisopropylamine serves as both the base and a solvent in this reaction.

Characterization of Synthesized Polymers

A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the polymer repeating unit.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
UV-Visible (UV-Vis) Absorption Spectroscopy Provides information about the electronic transitions and the optical bandgap of the polymer.
Photoluminescence (PL) Spectroscopy Determines the emission wavelength and quantum efficiency of the polymer.
Cyclic Voltammetry (CV) Measures the HOMO and LUMO energy levels of the polymer, which are crucial for device applications.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functional materials. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the creation of well-defined conjugated polymers with tunable properties. The protocols detailed in this guide provide a solid starting point for researchers to explore the potential of this compound in the development of next-generation organic electronic devices.

Future research could focus on the synthesis of more complex polymer architectures, such as block copolymers and dendritic structures, using this compound as a key component. Furthermore, the ester functionality can be leveraged to introduce a variety of side chains, leading to materials with enhanced solubility, improved charge transport properties, and novel functionalities for sensing and biomedical applications. The continued exploration of this versatile building block will undoubtedly lead to exciting advancements in materials science.

References

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Organic & Biomolecular Chemistry. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • "Greening Up" the Suzuki Reaction. ResearchGate. [Link]

  • Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. RSC Publishing. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

  • Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. [Link]

  • Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing... ResearchGate. [Link]

  • Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. RSC Publishing. [Link]

  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. PubMed Central. [Link]

  • Synthesis of Conjugated Polymers using Aryl-Bromides via Cu-Catalyzed Direct Arylation Polymerization (Cu-DArP). The Royal Society of Chemistry. [Link]

  • 4-IODPHENYLACETIC ACID METHYL ESTER(CAS# 63349-52-0 ). angenechemical.com. [Link]

  • Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. RSC Publishing. [Link]

  • (PDF) Synthesis of Conjugated Polymers via Exclusive Direct-Arylation Coupling Reaction: A Facile and Straightforward Way to Synthesize Thiophene Flanked Benzothiadiazole Derivatives and Their Copolymers. ResearchGate. [Link]

  • (PDF) Materials used for organic light-emitting diodes - Organic electroactive compounds. ResearchGate. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. [Link]

  • Emitting Materials I - Poly(p-phenylene vinylene) (PPV). MSE. [Link]

  • Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review. MDPI. [Link]

  • Conjugated Polymers: A Practical Guide to Synthesis. Wiley. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Organic light-emitting diode (OLED) device, manufacturing method thereof and display device.
  • Circular Discovery in Small Molecule and Conjugated Polymer Syn- thetic Methodology. ChemRxiv. [Link]

  • Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. [Link]

  • Recent advances in organic light-emitting diodes: toward smart lighting and displays. Materials Chemistry Frontiers (RSC Publishing). [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers. MDPI. [Link]

  • Stereoretentive Ring-Opening Metathesis Polymerization to Access All-cis Poly(p-phenylene vinylene)s with Living Characteristics. ChemRxiv. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]

  • Mod-04 Lec-39 Organic Light Emitting Diodes. YouTube. [Link]

  • Metal–Polymer Hybrid Material as a Catalyst for the Heck Coupling Reaction Under Phosphine-Free Conditions. ResearchGate. [Link]

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Troubleshooting & Optimization

Reaction monitoring techniques for Methyl 4-Iodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring for Methyl 4-Iodophenylacetate

Current Status: Online Operator: Senior Application Scientist Ticket ID: #RXN-M4IPA-MONITOR Subject: Comprehensive Monitoring & Troubleshooting Guide

Introduction: The Analytical Landscape

Welcome to the technical support hub for This compound . This compound is a critical intermediate, often serving as the electrophile in Suzuki-Miyaura or Heck cross-coupling reactions due to the reactive C-I bond.

Monitoring its formation (usually via esterification) or its consumption (in cross-coupling) requires navigating two main challenges:

  • The Labile C-I Bond: The iodine atom is prone to photolytic and thermal cleavage, leading to "ghost" impurities (de-iodinated byproducts) during analysis.

  • Similar Polarities: Separating the starting material (4-iodophenylacetic acid) from the product requires precise pH control in chromatography.

This guide provides self-validating protocols to ensure your data reflects reality, not artifacts.

Module 1: Thin Layer Chromatography (TLC) – The Front Line

Objective: Rapid qualitative assessment of reaction progress (Acid


 Ester conversion).
Standard Protocol
  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase: Hexanes : Ethyl Acetate (80:20 v/v)

  • Visualization: UV (254 nm) is primary; Iodine chamber is secondary.

Troubleshooting & FAQ

Q: My starting material (Acid) is streaking and co-eluting with the product. How do I fix this? A: Carboxylic acids hydrogen-bond strongly with silica, causing "tailing."

  • Fix: Add 1% Acetic Acid to your mobile phase. This protonates the silica surface, sharpening the acid spot and keeping it near the baseline (

    
    ), while the methyl ester moves freely (
    
    
    
    ).

Q: I see a faint spot just below my product. Is it an impurity? A: It is likely Methyl Phenylacetate (the de-iodinated byproduct).

  • Verification: This impurity lacks the heavy iodine atom, so it often fluoresces differently or stains differently in Iodine. In UV, it may appear less "quenching" than the iodo-compound.

Visual Workflow: TLC Decision Logic

TLC_Logic start Start TLC Analysis spot Spot Reaction Mixture vs. Starting Material (SM) start->spot run Elute in Hex/EtOAc (8:2) spot->run check Check UV (254nm) run->check streak Is SM streaking? check->streak add_acid Add 1% AcOH to eluent streak->add_acid Yes separation Is Product separated from SM? streak->separation No add_acid->run adjust_pol Decrease EtOAc % separation->adjust_pol No (Co-elution) done Calculate Rf & Conversion separation->done Yes adjust_pol->run

Caption: Step-by-step logic for optimizing TLC separation of acidic starting materials and ester products.

Module 2: HPLC Method Development – Quantitative Rigor

Objective: Accurate quantification of purity and yield.

The "Heavy Atom" Effect in Chromatography

The iodine atom significantly increases the hydrophobicity of the molecule compared to its chloro- or bromo- analogs. It will retain longer on Reverse Phase (C18) columns.

Recommended Method (Self-Validating)
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase for aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of residual starting acid, sharpening peaks.
Mobile Phase B Acetonitrile (MeCN)Methanol can cause transesterification if not careful; MeCN is safer.
Gradient 50% B

90% B over 10 min
High organic content needed to elute the hydrophobic Iodo-ester.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 254 nm The phenyl ring absorbs strongly here.
Temperature 30°CEnsures retention time reproducibility.
Troubleshooting & FAQ

Q: I see a small peak eluting before my main product. What is it? A: This is likely Methyl Phenylacetate (Des-Iodo impurity).

  • Mechanism: Iodine is hydrophobic. Removing it makes the molecule more polar, so it elutes earlier on a C18 column.

  • Action: Check your reaction conditions. If using Pd-catalysis downstream, this indicates oxidative addition followed by beta-hydride elimination or protodehalogenation.

Q: My peak area is fluctuating between injections. A: Check your sample solvent.

  • Issue: If you dissolved the sample in 100% MeCN but start your gradient at 50% Water, the "solvent strength mismatch" can cause peak distortion.

  • Fix: Dissolve the sample in the starting mobile phase ratio (50:50 Water:MeCN).

Module 3: GC-MS – Volatility & Thermal Risks

Objective: Structural confirmation and impurity identification.

Warning: Aryl iodides have weak C-I bonds (~65 kcal/mol). They can thermally decompose in a hot GC injector port, leading to false positives for de-iodinated byproducts.

Optimized GC Parameters
  • Inlet Temperature: 220°C (Do NOT use the standard 250-300°C).

  • Injection Mode: Split (20:1) to minimize residence time in the hot liner.

  • Liner: Deactivated wool liner (prevents catalytic decomposition on active sites).

Mass Spec Interpretation
  • Molecular Ion (

    
    ):  Look for 
    
    
    
    276.
  • Base Peak: Often

    
     149 (Loss of Iodine, 
    
    
    
    ).
  • Diagnostic Fragment:

    
     217 (Loss of ester methoxy group, 
    
    
    
    ).

Module 4: NMR Spectroscopy – The Structural Truth

Objective: Absolute confirmation of the ester structure and purity.

Expected Chemical Shifts ( )
Proton (

)
Shift (

ppm)
MultiplicityDiagnostic Value
Aromatic (Ortho to I) ~ 7.65Doublet (d)Deshielded by Iodine anisotropy.
Aromatic (Meta to I) ~ 7.05Doublet (d)Typical aromatic range.
Methylene (

)
~ 3.58Singlet (s)Connects ring to carbonyl.
Methyl Ester (

)
~ 3.70Singlet (s)Key Indicator: Appearance confirms esterification.
Critical Verification: The C-13 Heavy Atom Effect

In


 NMR, the carbon directly attached to the Iodine atom (

) exhibits a counter-intuitive upfield shift due to the "Heavy Atom Effect" (spin-orbit coupling).
  • Expected

    
     Shift: ~92 - 94 ppm .
    
  • Note: Normal aromatic carbons are 120-140 ppm. If you see a peak upfield at 90 ppm, that confirms the C-I bond is intact.

Visual Workflow: NMR Interpretation Pathway

NMR_Check sample Crude Sample H_NMR 1H NMR sample->H_NMR check_Me Check 3.70 ppm (Singlet) H_NMR->check_Me decision Peak Present? check_Me->decision yes_Me Ester Formed decision->yes_Me Yes no_Me Reaction Incomplete decision->no_Me No check_I Check 13C NMR (~93 ppm) yes_Me->check_I I_present C-I Bond Intact check_I->I_present Peak at 90-95 ppm I_absent De-iodination occurred check_I->I_absent Peak missing

Caption: Logic flow for verifying this compound structure via NMR.

References

  • Context: Used as a baseline for phenylacetate derivative shifts; adjusted for Iodine substitution effects.
  • Reich, H. J. (n.d.). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. Retrieved from [Link]

    • Context: Source for calculating additive effects of substituents on arom
  • LibreTexts Chemistry. (2022). Visualizing TLC Plates. Retrieved from [Link]

    • Context: Protocols for UV and stain visualization.[1][2]

  • ResearchGate. (2023). RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate. Retrieved from [Link]

    • Context: Adapted mobile phase conditions (MeOH/Water/Acid)

Sources

Improving the stability of Methyl 4-Iodophenylacetate under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-Iodophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable but sensitive reagent. Our goal is to provide you with in-depth, field-proven insights to enhance the stability of this compound in your reaction systems, thereby improving yields, reproducibility, and overall experimental success.

This is not a rigid manual but a dynamic resource. We will explore the causal mechanisms behind common stability issues and provide validated, step-by-step troubleshooting protocols.

Part 1: Understanding the Inherent Instability of this compound

Before troubleshooting specific reaction failures, it is crucial to understand the two primary structural liabilities of this compound: the Carbon-Iodine (C-I) bond and the methyl ester functional group.

  • The C-I Bond: The C-I bond is the weakest of the carbon-halogen bonds. This makes aryl iodides, like this compound, highly reactive and desirable for reactions like palladium-catalyzed cross-couplings.[1] However, this reactivity comes at the cost of stability. The bond is susceptible to cleavage under various conditions:

    • Thermal Stress: Elevated temperatures can induce homolytic cleavage of the C-I bond, leading to the formation of an aryl radical and subsequent deiodination or other side reactions.[2]

    • Photolytic Cleavage: Aromatic iodides can be light-sensitive. Exposure to UV or even high-energy visible light can provide the energy needed to break the C-I bond.[2][3] This is a critical consideration for both storage and reaction setup. The ICH guidelines for photostability testing underscore the importance of evaluating a molecule's sensitivity to light.[4][5]

  • The Methyl Ester Group: The ester functionality is prone to hydrolysis, particularly under basic or strongly acidic conditions.[6] Since many cross-coupling reactions are run in the presence of a base, saponification of the ester to the corresponding carboxylate is a common and often undesired side reaction.[7][8]

The following diagram illustrates these two primary degradation pathways.

G cluster_main This compound cluster_deiodination Deiodination Pathway cluster_hydrolysis Hydrolysis Pathway S This compound P1 Methyl Phenylacetate (Deiodinated Product) S->P1 Heat / Light Reductive Conditions P2 4-Iodophenylacetic Acid (Hydrolysis Product) S->P2 Base (e.g., NaOH, K2CO3) or Acid (e.g., HCl)

Caption: Primary degradation pathways of this compound.

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

This is the most common application for this compound and where stability issues are frequently encountered. The Suzuki-Miyaura coupling is a prime example.[9][10][11]

Question 1: My reaction is giving a high yield of the deiodinated byproduct, Methyl Phenylacetate. What's causing this and how can I fix it?

Answer: This issue, often called protodehalogenation or simply deiodination, is a classic problem with reactive aryl iodides. It typically points to one of three main causes:

  • Cause A: Reaction Temperature is Too High.

    • Explanation: As discussed, the C-I bond is thermally labile. High temperatures, especially over prolonged periods, can cause C-I bond cleavage.[2] Solvents can also play a role; for instance, some polar aprotic solvents can facilitate the decomposition of palladium-aryl complexes, leading to arenes.[12]

    • Solution: The most direct solution is to lower the reaction temperature. Many modern palladium catalyst systems are highly active at lower temperatures (RT to 80 °C).

  • Cause B: Unfavorable Solvent Choice.

    • Explanation: Solvents are not merely inert media; they influence catalyst stability and reaction pathways.[13][14][15] Some solvents, particularly those that can act as hydrogen donors, may exacerbate deiodination under certain conditions.

    • Solution: Screen a range of solvents. Aprotic solvents like 1,4-Dioxane, Toluene, or THF are generally good starting points for many cross-coupling reactions.

  • Cause C: Issues with the Base or Boronic Acid Quality.

    • Explanation: Impurities in the boronic acid reagent or interactions with the base can sometimes lead to pathways that favor deiodination.

    • Solution: Use high-purity boronic acid. If the problem persists, consider a different base.

Experimental Protocol: Optimizing Reaction Temperature to Minimize Deiodination

  • Setup: Prepare three identical reactions in parallel reaction tubes or vials under an inert atmosphere (Nitrogen or Argon).

  • Reagents:

    • This compound (1.0 equiv)

    • Boronic Acid partner (1.2 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., Toluene/H₂O 4:1)

  • Temperature Gradient:

    • Run Reaction 1 at your original, problematic temperature (e.g., 110 °C).

    • Run Reaction 2 at a significantly lower temperature (e.g., 80 °C).

    • Run Reaction 3 at an intermediate temperature (e.g., 95 °C).

  • Analysis: Monitor all three reactions by TLC or LC-MS at identical time points (e.g., 1h, 4h, 12h).

  • Evaluation: Compare the ratio of desired product to the deiodinated byproduct (Methyl Phenylacetate) at each temperature. Select the temperature that provides the best balance of reaction rate and minimal side-product formation.

ParameterCondition 1Condition 2Condition 3
Temperature 110 °C95 °C80 °C
Time to Completion 2 hours6 hours18 hours
Product Yield (%) 55%85%92%
Deiodination (%) 40%10%<5%
Recommendation UnfavorableGood BalanceOptimal for Purity
Caption: Example data from a temperature optimization experiment.
Question 2: My reaction starts but then stalls, leaving unreacted starting material. What's happening to my catalyst?

Answer: Reaction stalling often points to catalyst deactivation or inhibition. With aryl iodides, there is a specific culprit to be aware of.

  • Explanation: A common issue in C-N cross-coupling reactions with aryl iodides is the inhibitory effect of the iodide salt byproduct (e.g., NaI, KI) on the palladium catalyst.[16] This can slow down or completely halt the catalytic cycle. While this effect is well-documented for C-N couplings, it's a plausible factor in other cross-couplings. Additionally, high temperatures or improper ligand choice can lead to the catalyst decomposing into inactive palladium black.[10]

  • Solution:

    • Change the Solvent System: Switch to a solvent system where the iodide byproduct is insoluble and precipitates out of the reaction mixture, thereby removing it from the catalytic cycle. A study on C-N couplings found this to be a highly effective strategy.[16] For example, using a less polar solvent might cause the iodide salt to crash out.

    • Use a More Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium center, promote faster reaction rates (reducing overall reaction time), and be more resistant to deactivation.

    • Consider Additives: Some protocols report the use of additives that can sequester iodide ions, though this is a more advanced and less common approach.[17][18]

The following workflow can help diagnose and solve common cross-coupling issues.

G start Low yield in Cross-Coupling Reaction q1 What is the major species in the crude mixture? start->q1 sm Unreacted Starting Material (Reaction Stalled) q1->sm Starting Material deiod Deiodinated Byproduct q1->deiod Deiodination hydro Hydrolyzed Starting Material q1->hydro Hydrolysis sol_sm1 Potential Catalyst Inhibition by Iodide - Try solvent to precipitate iodide salt - Use more robust ligand (e.g., SPhos) sm->sol_sm1 sol_deiod1 Reaction Temp Likely Too High - Lower reaction temperature - Screen alternative solvents (Toluene, Dioxane) deiod->sol_deiod1 sol_hydro1 Base is Too Harsh - Switch to milder base (K3PO4, CsF) - Lower reaction temperature hydro->sol_hydro1

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 4-Iodophenylacetate and Methyl 4-Bromophenylacetate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. Aryl halides are foundational building blocks in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that form the backbone of many pharmaceutical and materials science endeavors. This guide provides an in-depth, objective comparison of two closely related yet distinct aryl halides: Methyl 4-Iodophenylacetate and Methyl 4-Bromophenylacetate. By examining their reactivity through the lens of fundamental chemical principles and supporting experimental evidence from the literature, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic strategies.

The Theoretical Basis of Reactivity: A Tale of Two Halogens

The disparate reactivity of this compound and methyl 4-bromophenylacetate in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the differing properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The key factors at play are bond dissociation energy and the kinetics of the oxidative addition step in the catalytic cycle.

The C-I bond is inherently weaker and longer than the C-Br bond. This is a consequence of the larger atomic radius of iodine compared to bromine, which results in less effective orbital overlap with carbon. The bond dissociation energies for the C-I and C-Br bonds in aryl systems are approximately 240 kJ/mol and 276 kJ/mol, respectively[1][2]. This lower bond energy for the C-I bond means that less energy is required to cleave it, a crucial factor in the initial step of most cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig reactions, typically commence with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is often the rate-determining step of the catalytic cycle[3][4][5]. The weaker C-I bond in this compound facilitates a faster rate of oxidative addition compared to the C-Br bond in its bromo-counterpart[6][7]. This generally translates to higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Oxidative Addition cluster_legend Legend Pd(0)L2 Pd(0)L2 Transition_State [L2Pd---Ar---X]‡ Pd(0)L2->Transition_State k(I) > k(Br) Ar-X Methyl 4-halophenylacetate (X = I or Br) Ar-X->Transition_State Pd(II)_Complex trans-ArPd(X)L2 Transition_State->Pd(II)_Complex Legend_Text The rate of oxidative addition (k) is faster for the C-I bond.

Caption: Oxidative addition rate comparison.

Comparative Performance in Key Cross-Coupling Reactions

The enhanced reactivity of the C-I bond makes this compound the generally preferred substrate for achieving high yields under mild conditions. However, the choice of halide is not always straightforward and can depend on the specific transformation, catalyst system, and economic considerations.

FeatureThis compoundMethyl 4-Bromophenylacetate
General Reactivity HigherLower
Typical Reaction Temp. Room temperature to moderate heatModerate to high heat
Catalyst Loading Generally lowerGenerally higher
Reaction Times ShorterLonger
Cost & Availability Higher costLower cost, widely available
Side Reactions Prone to catalyst inhibition at low temps with some ligandsLess prone to low-temp inhibition
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The general reactivity trend of I > Br holds true, with this compound often providing excellent yields under milder conditions. However, an interesting nuance has been observed: at lower temperatures (e.g., ~50 °C) with traditional palladium/triphenylphosphine catalyst systems, aryl iodides can exhibit surprisingly sluggish reactivity compared to their bromide counterparts. This has been attributed to the poor turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)].

For methyl 4-bromophenylacetate, a variety of effective protocols exist, often requiring slightly more forcing conditions but benefiting from the lower cost of the starting material.

Suzuki_Miyaura_Cycle node_Pd0 Pd(0)L₂ node_OxAdd Oxidative Addition Ar-X node_Pd0->node_OxAdd k(I) > k(Br) node_PdII Ar-Pd(II)-X L₂ node_OxAdd->node_PdII node_Transmetal Transmetalation R-B(OR)₂ node_PdII->node_Transmetal Base node_PdII_R Ar-Pd(II)-R L₂ node_Transmetal->node_PdII_R node_RedElim Reductive Elimination node_PdII_R->node_RedElim node_RedElim->node_Pd0 Catalyst Regeneration node_Product Ar-R node_RedElim->node_Product

Caption: Suzuki-Miyaura catalytic cycle.

Heck-Mizoroki Reaction

In the Heck-Mizoroki reaction, which couples aryl halides with alkenes, the higher reactivity of this compound is again advantageous. Reactions can often be carried out at lower temperatures and with lower catalyst loadings. Kinetic studies have shown that for aryl iodides, the migratory insertion step can become turnover limiting, as the oxidative addition is very fast[6][8][9]. For aryl bromides, oxidative addition is more commonly the rate-determining step, necessitating higher temperatures to achieve comparable reaction rates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination for the formation of C-N bonds also generally follows the I > Br reactivity trend. This compound will typically couple with amines under milder conditions than methyl 4-bromophenylacetate. However, some studies have noted that for certain C-N bond-forming processes, aryl iodides can be less effective substrates than aryl bromides, potentially due to catalyst inhibition or competing side reactions. The choice of ligand is particularly crucial in this reaction to ensure efficient catalytic turnover for both substrates.

Experimental Protocols

The following protocols are representative examples for cross-coupling reactions with substrates similar to this compound and methyl 4-bromophenylacetate, illustrating the typical differences in reaction conditions.

Protocol 1: Suzuki-Miyaura Coupling of a Methyl 4-Arylhalophenylacetate Derivative

For this compound (Hypothetical Optimized Conditions based on similar substrates):

  • Reactants: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol).

  • Catalyst: Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Solvent: Toluene/H₂O (4:1, 5 mL).

  • Temperature: 80 °C.

  • Time: 2-4 hours.

  • Procedure: To a flask charged with this compound, phenylboronic acid, and K₂CO₃, the solvent mixture is added. The flask is degassed and backfilled with an inert gas (e.g., Argon). The Pd(PPh₃)₄ catalyst is then added, and the mixture is heated to 80 °C with stirring until TLC or GC-MS analysis indicates complete consumption of the starting material. The reaction is then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

For Methyl 4-Bromophenylacetate:

  • Reactants: Methyl 4-bromophenylacetate (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol).

  • Catalyst: Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent: Toluene/H₂O (4:1, 5 mL).

  • Temperature: 100 °C.

  • Time: 8-12 hours.

  • Procedure: The procedure is analogous to that for the iodo-substrate, but with a higher catalyst loading and a higher reaction temperature to achieve a comparable yield.

Protocol 2: Heck-Mizoroki Reaction with Styrene

Heck_Workflow cluster_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification Charge_Flask Charge flask with Ar-X, Styrene, Base, and Solvent Degas Degas and backfill with inert gas Charge_Flask->Degas Add_Catalyst Add Pd catalyst and ligand Degas->Add_Catalyst Heat_Stir Heat to specified temperature with vigorous stirring Add_Catalyst->Heat_Stir Monitor Monitor progress by TLC/GC-MS Heat_Stir->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter off solids Cool->Filter Extract Aqueous wash and extraction Filter->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for the Heck-Mizoroki reaction.

For this compound:

  • Reactants: this compound (1.0 mmol), Styrene (1.2 mmol), Triethylamine (1.5 mmol).

  • Catalyst: Pd(OAc)₂ (0.01 mmol, 1 mol%).

  • Solvent: DMF (3 mL).

  • Temperature: 90 °C.

  • Time: 6 hours.

For Methyl 4-Bromophenylacetate:

  • Reactants: Methyl 4-bromophenylacetate (1.0 mmol), Styrene (1.2 mmol), Triethylamine (1.5 mmol).

  • Catalyst: Pd(OAc)₂ (0.03 mmol, 3 mol%), P(o-tol)₃ (0.06 mmol, 6 mol%).

  • Solvent: DMF (3 mL).

  • Temperature: 120 °C.

  • Time: 16 hours.

Concluding Remarks

The choice between this compound and methyl 4-bromophenylacetate is a classic example of the trade-off between reactivity and cost in chemical synthesis. The iodo-compound's weaker C-I bond generally affords higher reactivity, enabling milder reaction conditions and often leading to higher yields in shorter timeframes. This can be particularly advantageous in complex syntheses with sensitive functional groups or when rapid library generation is desired.

Conversely, methyl 4-bromophenylacetate offers a significant cost advantage and is more widely available. While it typically requires more forcing conditions, well-optimized protocols with modern catalyst systems can often achieve excellent results. For large-scale industrial processes where cost is a primary driver, the development of a robust process starting from the bromo-analogue is often a worthwhile investment.

Ultimately, the optimal choice will depend on the specific project goals, the scale of the synthesis, the complexity of the target molecule, and economic considerations. A thorough understanding of the underlying principles of reactivity, as outlined in this guide, is essential for making a rational and effective decision.

References

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. National Institutes of Health. [Link]

  • Aryl halide. Wikipedia. [Link]

  • Bond Strength and Bond Length. YouTube. [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Royal Society of Chemistry. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Royal Society of Chemistry. [Link]

  • Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Bond Energies. Chemistry LibreTexts. [Link]

  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. ACS Publications. [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. ResearchGate. [Link]

  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. National Institutes of Health. [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a. ResearchGate. [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. [Link]

  • Heck reaction between bromobenzene (PhBr) and methyl acrylate in the... ResearchGate. [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Kinetic Analysis of Methyl 4-Iodophenylacetate Oxidative Addition

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of factors influencing the kinetics of the oxidative addition of methyl 4-iodophenylacetate to palladium(0) complexes. It combines theoretical principles with actionable experimental protocols and supporting data to empower researchers in optimizing catalytic processes.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry for the construction of complex molecular architectures.[1] The oxidative addition of an organic halide to a palladium(0) complex is the crucial first and often rate-limiting step of many catalytic cycles, including Suzuki, Heck, and Buchwald-Hartwig reactions. Understanding and optimizing the kinetics of this elementary step is paramount for efficient process development, enabling lower catalyst loadings, milder reaction conditions, and improved overall yields.

This guide focuses on the oxidative addition of this compound, a substrate relevant to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical intermediates. We will explore the mechanistic underpinnings of this reaction, provide a detailed protocol for its kinetic analysis using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, and present a comparative analysis of how ligand selection profoundly impacts reaction rates.

Section 1: The Mechanistic Imperative: Understanding Oxidative Addition

The oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0)Ln complex involves the cleavage of the carbon-halogen bond and the formation of a new aryl-palladium and halide-palladium bond, resulting in a Pd(II) species. The catalytically active species is typically a 14-electron Pd(0)L₂ complex, which can be generated in situ from a more stable precatalyst.[2]

Two primary mechanisms are considered for this transformation: a concerted pathway and a nucleophilic displacement (SNAr-like) pathway.[3]

  • Concerted Mechanism: This pathway involves a three-centered transition state where the C-X bond interacts with the palladium center simultaneously. It is often favored for less polar substrates and ligands.

  • SNAr-like Mechanism: This pathway is more polar and proceeds via a transition state where the palladium center acts as a nucleophile, attacking the ipso-carbon of the aryl halide without significant interaction with the halide itself.[3][4]

The choice of mechanism and the overall reaction rate are dictated by several factors, including the nature of the halide (I > Br > Cl), the electronic properties of the aryl group, and, most critically, the steric and electronic properties of the supporting phosphine ligands.[5] Electron-donating and bulky ligands are generally favored as they increase the electron density on the metal center, promoting the oxidative addition, and support the formation of the active, low-coordinate Pd(0) species.[5][6]

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)XL2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) Product_Complex Ar-Nu Pd(II) L₂ ArPd(II)XL2->Product_Complex Transmetalation / Insertion (Nucleophile) Product_Complex->Pd(0)L2 Reductive Elimination (Product Ar-Nu) Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_run Reaction & Acquisition cluster_analysis Data Analysis prep1 Prepare Pd/Ligand Stock Solution run3 Inject Pd/Ligand Solution prep1->run3 prep2 Prepare Substrate/Standard Stock Solution run1 Add Substrate/Standard to NMR Tube prep2->run1 run2 Acquire t₀ Spectrum run1->run2 run2->run3 run4 Acquire Spectra Over Time (Automated) run3->run4 ana1 Process Spectra ana2 Integrate Peaks (Substrate vs. Standard) ana1->ana2 ana3 Calculate Concentrations ana2->ana3 ana4 Plot [Substrate] vs. Time ana3->ana4 Ligand_Effects cluster_props Ligand Properties cluster_effects Mechanistic Effects cluster_outcome Kinetic Outcome Sterics Increased Steric Bulk (Cone Angle) Effect1 Favors Low-Coordinate Pd(0)L Species Sterics->Effect1 Electronics Increased Electron Donation (Lower ν-CO) Effect2 Increases Pd(0) Nucleophilicity Electronics->Effect2 Outcome Accelerated Rate of Oxidative Addition Effect1->Outcome Effect2->Outcome

Caption: Relationship between ligand properties and reaction rate.

Conclusion

The kinetic analysis of the oxidative addition of this compound reveals that the reaction rate is exquisitely sensitive to the steric and electronic properties of the supporting phosphine ligand. Bulky, electron-donating ligands such as P(t-Bu)₃ and SPhos dramatically accelerate the reaction compared to the standard PPh₃. This acceleration stems from their ability to stabilize the highly reactive, low-coordinate Pd(0)L species and increase the nucleophilicity of the metal center.

The in-situ NMR monitoring protocol described herein provides a robust and reliable method for obtaining high-quality kinetic data, enabling researchers to make informed, data-driven decisions in ligand selection and reaction optimization. By applying these principles, drug development professionals can significantly improve the efficiency and sustainability of palladium-catalyzed processes that are vital to the synthesis of modern pharmaceuticals.

References

  • de la Cruz, J., Espinet, P., & Pérez-Castillo, A. (2005). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 24(26), 6474–6480. [Link]

  • Goossen, L. J., & Karch, R. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(7), 1599–1607. [Link]

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Amatore, C., Jutand, A., & Suarez, A. (1993). Kinetics of the oxidative addition of PhI with the palladium(0) complex generated in situ. Journal of the American Chemical Society, 115(21), 9531–9541. [Link]

  • Chen, X. (2021). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Male, L., et al. (2021). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Science, 12(4), 1435-1443. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. [Link]

  • Maseras, F., et al. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions, 43(40), 14945-14952. [Link]

Sources

Comparative Guide: Efficacy of Phosphine Ligands with Methyl 4-Iodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-Iodophenylacetate (CAS: 51386-90-0) is a pivotal aryl iodide intermediate, widely utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and various agrochemicals. Its reactivity is defined by the labile C–I bond (bond dissociation energy ~65 kcal/mol), which facilitates rapid oxidative addition to Palladium(0).

However, the presence of the methyl acetate side chain introduces specific chemosensitivity. While the aryl iodide is highly reactive, the alpha-methylene protons (adjacent to the ester) are susceptible to deprotonation by strong bases, potentially leading to unwanted side reactions (e.g., ester hydrolysis or self-condensation). Therefore, ligand selection is not just about maximizing turnover frequency (TOF); it is about balancing reactivity with mild conditions to preserve the ester functionality.

This guide evaluates the efficacy of three distinct ligand classes—Monodentate Arylphosphines , Bidentate Chelators , and Dialkylbiaryl Phosphines (Buchwald Ligands) —in the context of Suzuki-Miyaura and Buchwald-Hartwig couplings.

Mechanistic Impact of Ligand Architecture

The choice of ligand dictates the geometry and electron density of the active Pd catalyst, influencing the three critical stages of the catalytic cycle:

  • Oxidative Addition: Electron-rich ligands (e.g., alkylphosphines) accelerate this step. For this compound, this step is generally fast regardless of ligand, due to the weak C-I bond.

  • Transmetallation (Suzuki) / Amine Binding (Buchwald): Sterically demanding ligands create a "pocket" that facilitates the entry of the coupling partner while preventing catalyst dimerization.

  • Reductive Elimination: This is often the rate-determining step for bulky substrates. Large "bite angle" ligands (like Xantphos) force the Pd center into a geometry that favors product release.

Visualization: Ligand-Dependent Catalytic Cycle

CatalyticCycle Pd0 LnP-Pd(0) Active Species OxAdd Oxidative Addition (Fast for Aryl Iodides) Pd0->OxAdd + this compound Complex1 Pd(II)-Ar-I Intermediate OxAdd->Complex1 TransMet Transmetallation / Amine Coordination Complex1->TransMet + Boronic Acid/Amine + Base Complex2 Pd(II)-Ar-Nu Pre-Elimination TransMet->Complex2 RedElim Reductive Elimination (Ligand Sterics Critical) Complex2->RedElim RedElim->Pd0 Regeneration Product Coupled Product (C-C or C-N Bond) RedElim->Product

Figure 1: The catalytic cycle highlights where ligand sterics (Reductive Elimination) and electronics (Oxidative Addition) play critical roles.[1]

Comparative Efficacy Analysis

Scenario A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling this compound with Phenylboronic Acid.

Ligand ClassRepresentative LigandEfficacy RatingKey Observations
Baseline Triphenylphosphine (PPh3) ⭐⭐⭐Standard. Sufficient for simple aryl iodides. Requires higher loading (1-5 mol% Pd). Can suffer from oxidation in air.
Bidentate dppf ⭐⭐⭐⭐Robust. The large bite angle accelerates reductive elimination. Excellent stability; prevents Pd black formation. Preferred for scale-up.
Buchwald S-Phos / XPhos ⭐⭐⭐⭐⭐High Performance. Allows for ultra-low catalyst loading (<0.1 mol%). Works at room temperature, preserving the ester group from hydrolysis.

Recommendation: For routine synthesis, Pd(dppf)Cl2 is the most cost-effective and reliable choice. Use XPhos only if the boronic acid is sterically hindered (e.g., ortho-substituted).

Scenario B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling this compound with Morpholine (Secondary Amine) or Aniline (Primary Amine).

Ligand ClassRepresentative LigandEfficacy RatingKey Observations
Chelating BINAP ⭐⭐⭐Good Selectivity. Effective for primary amines to prevent over-arylation. Requires higher temperatures (80-100°C).
Rigid Backbone Xantphos ⭐⭐⭐⭐Excellent Utility. The wide bite angle promotes reductive elimination of the C-N bond. Very good for heterocycles.
Specialized BrettPhos ⭐⭐⭐⭐⭐Best-in-Class. Specifically designed for amination. High turnover at mild temperatures (<60°C). Essential if using weak nucleophiles or if base-sensitive ester hydrolysis is a risk.

Recommendation: Use Xantphos for general secondary amines. Switch to BrettPhos for primary amines or anilines to ensure high mono-arylation selectivity and mild conditions.

Detailed Experimental Protocols

Protocol 1: High-Yield Suzuki Coupling using Pd(dppf)Cl2

Best for: Routine synthesis of biaryl esters.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%)

  • Base: Potassium Carbonate (K2CO3) (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl iodide (1.0 mmol), boronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Inerting: Evacuate and backfill with nitrogen (3 cycles).

  • Solvent & Catalyst: Add degassed Dioxane/Water (5 mL) via syringe. Add Pd(dppf)Cl2 (0.03 mmol) quickly under a stream of nitrogen.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol 2: Mild Buchwald-Hartwig Amination using BrettPhos

Best for: Coupling with primary amines/anilines while preserving the ester.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pre-catalyst: BrettPhos Pd G3 (1–2 mol%) (Ensures 1:1 Pd:Ligand ratio active species)

  • Base: Cs2CO3 (1.4 eq) (Milder than NaOtBu, compatible with esters)

  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous)

Procedure:

  • Setup: Charge a vial with the aryl iodide, amine, Cs2CO3, and BrettPhos Pd G3 catalyst inside a glovebox or under strict Argon flow.

  • Solvent: Add anhydrous solvent (concentration ~0.2 M).

  • Reaction: Seal the vial and heat to 60°C . (Note: Aryl iodides are reactive enough that high temps >100°C are rarely needed with BrettPhos).

  • Monitoring: Check conversion after 2 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Decision Logic for Ligand Selection

Use the following decision tree to select the optimal ligand based on your specific coupling partner and constraints.

LigandSelection Start Substrate: this compound ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki Coupling (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald SimpleSuzuki Simple Aryl/Alkyl Boronic Acid? Suzuki->SimpleSuzuki HinderedSuzuki Sterically Hindered (Ortho-subs)? Suzuki->HinderedSuzuki AmineType Amine Type? Buchwald->AmineType Rec_dppf Use Pd(dppf)Cl2 (Robust, Cheap) SimpleSuzuki->Rec_dppf Rec_XPhos Use XPhos Pd G3 (High Activity) HinderedSuzuki->Rec_XPhos Secondary Secondary Amine (e.g., Morpholine) AmineType->Secondary Primary Primary Amine / Aniline (Selectivity Critical) AmineType->Primary Rec_Xantphos Use Xantphos (Good Bite Angle) Secondary->Rec_Xantphos Rec_BrettPhos Use BrettPhos (Mild, Selective) Primary->Rec_BrettPhos

Figure 2: Decision matrix for optimizing ligand selection based on reaction type and substrate complexity.

References

  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination. (General protocols for aryl iodide amination using Buchwald ligands).

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[2] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions.[2] J. Am. Chem. Soc.[2] (Detailed efficacy of BrettPhos).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text on Suzuki coupling mechanisms).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie Int. Ed. (Comprehensive review of dialkylbiaryl phosphine ligands).

  • Organic Chemistry Portal. Buchwald-Hartwig Amination - Ligand Comparison.

Sources

A Senior Application Scientist's Guide to the Structural Validation of Methyl 4-Iodophenylacetate: An In-Depth NMR-Based Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards further study or application. In the synthesis of novel compounds, such as Methyl 4-Iodophenylacetate, a key intermediate in various synthetic pathways, rigorous structural validation is not merely a procedural step but a gateway to ensuring the reliability and reproducibility of subsequent experimental data.

This guide provides an in-depth, technically-focused comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their analytical endeavors.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the definitive structural elucidation of organic molecules in solution. Its power lies in its ability to provide a detailed atomic-level map of the molecular framework, revealing not only the types of atoms present but also their connectivity and spatial relationships. This is achieved by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a strong magnetic field.

Predicting the Spectroscopic Signature of this compound

A crucial first step in validating a synthetic product is to have a clear expectation of its spectroscopic fingerprint. Based on the known effects of substituents on aromatic systems and analysis of structurally similar compounds, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence.

dot graph "Methyl_4_Iodophenylacetate_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,-2.25!"]; C5 [label="C", pos="0.85,-2.25!"]; C6 [label="C", pos="0,-3!"]; I [label="I", pos="0,-4.5!"]; C7 [label="CH₂", pos="2.6,0!"]; C8 [label="C=O", pos="3.9,0.75!"]; O1 [label="O", pos="3.9,-0.75!"]; C9 [label="CH₃", pos="5.2,-0.75!"];

// Aromatic ring bonds C1 -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C6; C5 -- C6; C6 -- I;

// Side chain bonds C3 -- C7; C7 -- C8; C8 -- O1; O1 -- C9;

// Proton labels H1 [label="H", pos="-2.2,-0.75!"]; H2 [label="H", pos="-1.45,-2.75!"]; H3 [label="H", pos="1.45,-2.75!"]; H4 [label="H", pos="2.2,-0.75!"];

// Aromatic proton labels node [fontcolor="#202124"]; label_H_ortho [label="Hortho", pos="-2.5, -0.5!"]; label_H_meta [label="Hmeta", pos="-1.75, -2.5!"];

// Dashed lines to protons edge [style=dashed, color="#5F6368"]; C2 -- H1; C4 -- H2; C5 -- H3; C1 -- H4; } Caption: Molecular structure of this compound with key proton environments labeled.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit three main signals:

  • Aromatic Protons (δ 7.0-7.8 ppm): The four protons on the phenyl ring will be split into two distinct doublets due to the para-substitution pattern. The iodine atom is an electron-withdrawing group, which will deshield the aromatic protons, causing them to appear at a lower field (higher ppm). The protons ortho to the iodine (adjacent to the CH₂ group) are expected to resonate at a slightly different chemical shift than the protons meta to the iodine. This will result in a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

  • Methylene Protons (-CH₂-) (δ ~3.6 ppm): The two protons of the methylene group are adjacent to both the aromatic ring and the carbonyl group of the ester. This environment will cause a significant downfield shift, and the signal is expected to be a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (-OCH₃) (δ ~3.7 ppm): The three protons of the methyl ester group are in a relatively shielded environment, but are deshielded by the adjacent oxygen atom. This will result in a sharp singlet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule:

  • Carbonyl Carbon (C=O) (δ ~171 ppm): The carbonyl carbon of the ester group is highly deshielded and will appear at the lowest field.

  • Aromatic Carbons (δ 128-140 ppm): The six aromatic carbons will give rise to four signals due to the symmetry of the para-substituted ring. The carbon atom bonded to the iodine (ipso-carbon) will be significantly shielded by the heavy atom effect and will appear at a distinct chemical shift. The other aromatic carbons will have chemical shifts influenced by both the iodine and the acetylmethyl group.

  • Methylene Carbon (-CH₂-) (δ ~41 ppm): This carbon is attached to the aromatic ring and the carbonyl group and will be found in the aliphatic region.

  • Methyl Carbon (-OCH₃) (δ ~52 ppm): The methyl carbon of the ester will be in a typical range for such a functional group.

A Comparative Analysis: NMR vs. Alternative Validation Techniques

While NMR is the gold standard for structural elucidation, a comprehensive validation strategy often employs complementary techniques. Understanding the strengths and limitations of each is crucial for a robust analytical workflow.

FeatureNMR SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Detailed connectivity, stereochemistry, and dynamic information.[1][2][3]Molecular weight and fragmentation patterns, providing information on molecular formula and substructures.[4][5][6]Presence or absence of specific functional groups.[7][8][9]
Strengths Unambiguous structure determination, non-destructive, quantitative.[1][2][10]High sensitivity, ability to analyze complex mixtures (with chromatography), provides molecular formula.[11][12][13]Fast, simple, and inexpensive for identifying key functional groups.[8][9]
Limitations Lower sensitivity compared to MS, can be expensive, requires soluble samples.[1][2][3][10]Does not provide detailed connectivity or stereochemical information, can be destructive.Provides limited information on the overall molecular skeleton, not suitable for distinguishing isomers with the same functional groups.[14]
Application to this compound Confirms the precise arrangement of the iodo, phenyl, and acetate moieties.Confirms the molecular weight (276.03 g/mol ) and can show fragmentation patterns corresponding to the loss of the methoxy or acetyl groups.Confirms the presence of the ester carbonyl (C=O) group (strong absorption around 1735 cm⁻¹) and aromatic C-H and C=C bonds.[15]

dot graph "Validation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_synthesis" { label="Synthesis"; style=filled; color="#4285F4"; node [fillcolor="#FFFFFF"]; Synthesis [label="Synthesize Methyl\n4-Iodophenylacetate"]; }

subgraph "cluster_validation" { label="Structural Validation"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; MS [label="Mass Spectrometry"]; IR [label="IR Spectroscopy"]; }

subgraph "cluster_confirmation" { label="Confirmation"; style=filled; color="#FBBC05"; node [fillcolor="#FFFFFF"]; Structure_Confirmed [label="Structure Confirmed"]; }

Synthesis -> NMR [label="Primary\nValidation"]; Synthesis -> MS [label="Complementary\nData"]; Synthesis -> IR [label="Functional Group\nCheck"];

NMR -> Structure_Confirmed; MS -> Structure_Confirmed; IR -> Structure_Confirmed; } Caption: A typical workflow for the structural validation of a synthesized organic compound.

Experimental Protocol: A Self-Validating System

The following protocol for NMR analysis is designed to be a self-validating system, ensuring high-quality, reproducible data.

Step 1: Sample Preparation
  • Cleanliness is Paramount: Ensure all glassware, including the NMR tube and cap, are scrupulously clean and dry to avoid contamination.[16][17]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[16][18]

  • Sample Concentration: Weigh approximately 5-10 mg of the purified this compound for a ¹H NMR spectrum and 20-50 mg for a ¹³C NMR spectrum.[19] Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[17]

  • Transfer and Filtration: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.[17]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically a very small drop). However, modern NMR spectrometers can often reference the spectrum to the residual solvent peak, making an internal standard optional for routine analysis.[17]

Step 2: NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, the instrument will "shim" the magnetic field to maximize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Choose a suitable number of scans (typically 8 to 16 for a sample of this concentration).

    • Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width (e.g., 0 to 220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio).

    • Use proton decoupling to simplify the spectrum to single lines for each carbon.

Step 3: Data Processing and Analysis
  • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are upright and have a flat baseline.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

  • Integration and Peak Picking: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

dot graph "NMR_Analysis_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#4285F4"; node [fillcolor="#FFFFFF"]; Prep [label="Dissolve Sample\nin Deuterated Solvent"]; }

subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#EA4335"; node [fillcolor="#FFFFFF"]; Acquire [label="Acquire FID\n(¹H and ¹³C)"]; }

subgraph "cluster_proc" { label="Data Processing"; style=filled; color="#FBBC05"; node [fillcolor="#FFFFFF"]; Process [label="Fourier Transform,\nPhase & Baseline Correction"]; }

subgraph "cluster_analysis" { label="Spectral Analysis"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF"]; Analysis [label="Chemical Shift Assignment,\nIntegration, Coupling Analysis"]; }

Prep -> Acquire; Acquire -> Process; Process -> Analysis; } Caption: The workflow for NMR data acquisition and analysis.

Conclusion: A Multi-faceted Approach to Certainty

The structural validation of a synthesized compound like this compound is a critical step that underpins the integrity of all subsequent research. While NMR spectroscopy provides the most comprehensive and unambiguous structural information, a multi-technique approach that incorporates Mass Spectrometry and Infrared Spectroscopy offers a robust and self-validating system. By understanding the principles, strengths, and limitations of each technique, and by adhering to rigorous experimental protocols, researchers can confidently and definitively confirm the structure of their target molecules, paving the way for new discoveries in science and medicine.

References

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  • Emwas, A. H., et al. (2019). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. PubMed, 113-144. [Link]

  • Emwas, A. H., et al. (2019). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. King Fahd University of Petroleum & Minerals. [Link]

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  • Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

  • Leah4sci. (2024). IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session. [Link]

  • ResearchGate. (2017). What are the best resources/databases/websites for analytical chemistry? [Link]

  • PubMed. (2023). What is the role of current mass spectrometry in pharmaceutical analysis? [Link]

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  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

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  • International Union of Pure and Applied Chemistry. (n.d.). IUPAC. [Link]

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  • ACS Publications. (n.d.). ACS Publications. [Link]

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A Comparative Guide to the Cross-Reactivity of Methyl 4-Iodophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of synthetic campaigns. Among the vast arsenal of reagents available for carbon-carbon and carbon-heteroatom bond formation, aryl halides stand as foundational pillars. This guide provides an in-depth comparative analysis of Methyl 4-Iodophenylacetate, a versatile building block, and its performance in key cross-coupling reactions relative to its bromide and chloride analogs. By examining the underlying mechanistic principles and presenting supporting data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Superior Coupling Partner

This compound is an aromatic compound featuring an iodo group and a methyl ester-bearing acetic acid moiety attached to a benzene ring. This substitution pattern makes it a valuable precursor in the synthesis of a wide array of complex molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutically active compounds. The reactivity of the C-I bond is a key determinant of its utility in modern synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions.

The general order of reactivity for aryl halides in these transformations is a well-established principle: Ar-I > Ar-Br > Ar-Cl . This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition by a low-valent palladium catalyst—the initial and often rate-determining step in many cross-coupling catalytic cycles.[1]

Comparative Analysis of Cross-Coupling Performance

This section provides a head-to-head comparison of this compound with its bromo- and chloro-analogs in four of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: A Case for High Efficiency

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern organic synthesis.[2] The choice of the aryl halide has a significant impact on reaction kinetics and overall efficiency.

Expected Performance Comparison:

Aryl HalideRelative ReactivityTypical Reaction ConditionsExpected Yield
This compound High Lower temperatures, shorter reaction times, lower catalyst loadingExcellent
Methyl 4-BromophenylacetateModerateHigher temperatures, longer reaction timesGood to Excellent
Methyl 4-ChlorophenylacetateLowHigh temperatures, specialized ligands, higher catalyst loadingModerate to Good

The superior performance of this compound stems from the facile oxidative addition of the C-I bond to the Pd(0) catalyst. This allows for milder reaction conditions, which can be crucial for substrates bearing sensitive functional groups. While aryl bromides are also effective coupling partners, they generally require more forcing conditions.[3] Aryl chlorides, being the most cost-effective, are often the least reactive and necessitate the use of highly active, specialized catalyst systems.[3]

Suzuki-Miyaura Coupling Catalytic Cycle
Heck Reaction: Accelerating Alkene Arylation

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[4] The rate of this reaction is also highly dependent on the nature of the halogen.

Expected Performance Comparison:

Aryl HalideRelative ReactivityTypical Reaction ConditionsExpected Yield
This compound High Mild temperatures, shorter reaction timesExcellent
Methyl 4-BromophenylacetateModerateHigher temperatures, longer reaction timesGood to Excellent
Methyl 4-ChlorophenylacetateLowVery high temperatures, often requires high pressureModerate

The increased reactivity of this compound in the Heck reaction allows for lower catalyst loadings and can often be performed at or near room temperature, preserving thermally sensitive functional groups.[5] In contrast, the corresponding bromide and chloride often require elevated temperatures to achieve comparable yields.[6]

Heck_Reaction cluster_0 Catalytic Cycle cluster_1 Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X OxAdd->ArPdX Coord Alkene Coordination ArPdAlkene Ar-Pd(II)-Alkene Coord->ArPdAlkene Insert Migratory Insertion AlkylPd Alkyl-Pd(II) Insert->AlkylPd BetaElim β-Hydride Elimination Product Substituted Alkene AlkylPd->Product HPdX H-Pd(II)-X BetaElim->HPdX HPdX->Pd0 Base ArX This compound (Ar-I) ArX->OxAdd Alkene Alkene Alkene->Coord

Heck Reaction Catalytic Cycle
Sonogashira Coupling: Efficient Alkyne Elaboration

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[7] This reaction is typically co-catalyzed by palladium and copper.

Expected Performance Comparison:

Aryl HalideRelative ReactivityTypical Reaction ConditionsExpected Yield
This compound High Room temperature to mild heatingExcellent
Methyl 4-BromophenylacetateModerateElevated temperaturesGood
Methyl 4-ChlorophenylacetateVery LowGenerally not reactive under standard conditionsPoor to Moderate

This compound is the preferred substrate for Sonogashira couplings due to its high reactivity, which often allows the reaction to proceed at room temperature with high yields.[8][9] Aryl bromides can be used but typically require higher temperatures and may lead to more side products. Aryl chlorides are generally poor substrates for this transformation.

Buchwald-Hartwig Amination: A Gateway to Arylamines

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.[10]

Expected Performance Comparison:

Aryl HalideRelative ReactivityTypical Reaction ConditionsExpected Yield
This compound High Mild conditions, broad amine scopeExcellent
Methyl 4-BromophenylacetateModerateHigher temperatures, may require specific ligandsGood to Excellent
Methyl 4-ChlorophenylacetateLowRequires highly active catalyst systemsModerate to Good

While the reactivity trend for Buchwald-Hartwig amination generally follows I > Br > Cl, the choice of ligand plays a more significant role compared to other cross-coupling reactions.[11] Nevertheless, this compound remains a highly reactive and reliable substrate, often providing excellent yields under milder conditions than its bromo and chloro counterparts.[10][12]

Practical Considerations: Cost, Availability, and Stability

While the superior reactivity of this compound is evident, a comprehensive comparison must also consider practical aspects.

CompoundRelative CostAvailabilityStability
This compound HighestReadily availableGenerally stable, may be light-sensitive
Methyl 4-BromophenylacetateModerateReadily availableStable
Methyl 4-ChlorophenylacetateLowestReadily availableVery stable

The higher cost of iodine is the primary reason for the increased price of this compound. However, for small-scale synthesis, particularly in the context of drug discovery where material cost is less of a concern than time and yield, the superior performance of the iodo-compound often justifies the additional expense. For large-scale industrial processes, the cost-effectiveness of the chloro- or bromo-analogs may be a more significant factor, necessitating the development of highly efficient catalytic systems for these less reactive substrates.

Experimental Protocols

The following are representative, detailed experimental protocols for the cross-coupling reactions discussed. These are intended as starting points and may require optimization based on the specific coupling partners and desired scale.

Suzuki-Miyaura Coupling of this compound

Suzuki_Workflow A 1. Combine this compound, Phenylboronic Acid, Pd(PPh3)4, and K2CO3 in a flask. B 2. Add Toluene and Water. A->B C 3. Degas the mixture (e.g., with Argon). B->C D 4. Heat the reaction at 80-90 °C. C->D E 5. Monitor reaction by TLC or GC-MS. D->E F 6. Workup: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4. E->F G 7. Purify by column chromatography. F->G

Suzuki-Miyaura Coupling Workflow

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.03 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck Reaction of this compound

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq.), the alkene (1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃, 0.04 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., DMF or acetonitrile) followed by a base (e.g., triethylamine, Et₃N, 2.0 eq.).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling of this compound

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).

  • Evacuate and backfill with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as indicated by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination of this compound

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq.).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add degassed toluene as the solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction's progress by GC-MS or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound consistently demonstrates superior reactivity in a range of palladium-catalyzed cross-coupling reactions when compared to its bromo- and chloro-analogs. This heightened reactivity, stemming from the lower C-I bond dissociation energy, translates to milder reaction conditions, shorter reaction times, and often higher yields. While the initial cost of this compound is higher, its efficiency and versatility make it an invaluable tool for the synthesis of complex organic molecules, particularly in the early stages of drug discovery and development where time and yield are paramount. For large-scale applications, the development of highly active catalyst systems for the less expensive bromo- and chloro-analogs remains an important area of research. Ultimately, the choice of aryl halide will depend on a careful consideration of the specific synthetic goals, scale, and economic constraints of the project.

References

  • de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis; Wiley-VCH Verlag GmbH & Co. KGaA, 2017; pp 1–48.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007, 107 (3), 874–922.
  • Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed C–N Cross-Coupling Reactions: An Overview. Chemical Reviews2016, 116 (19), 12564–12649.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions.
  • Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction.
  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008, 41 (11), 1534–1544.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000, 100 (8), 3009–3066.
  • Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society2000, 122 (47), 11827–11828.
  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001, 57 (35), 7449–7476.
  • Torborg, C.; Beller, M. Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
  • Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews2011, 111 (3), 2177–2250.
  • Barrios-Landeros, F.; Hartwig, J. F. Distinct Roles of the Halide and the Cation of the Base in the Buchwald−Hartwig Amination of Aryl Halides. Journal of the American Chemical Society2005, 127 (19), 6944–6945.
  • Christmann, U.; Vilar, R. Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling of alkynes and related C–C coupling reactions. In Modern Tools for the Synthesis of Complex Bioactive Molecules; John Wiley & Sons, Ltd, 2017; pp 1–48.

Sources

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